2-Methylamino-5-methyl-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,5-dimethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFFKOFUWNPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546405 | |
| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106690-38-4 | |
| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methylamino-5-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and well-documented synthetic pathway for the preparation of 2-Methylamino-5-methyl-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the readily available starting material, 2-amino-5-methylpyridine. This guide provides in-depth experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step reaction sequence:
-
Nitration: The initial step involves the regioselective nitration of 2-amino-5-methylpyridine to yield 2-hydroxy-5-methyl-3-nitropyridine. This is accomplished using a mixture of concentrated nitric and sulfuric acids.
-
Chlorination: The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is subsequently converted to a chloro group using a suitable chlorinating agent, such as thionyl chloride, to produce 2-chloro-5-methyl-3-nitropyridine. This intermediate is crucial for the final substitution reaction.
-
Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group of 2-chloro-5-methyl-3-nitropyridine is displaced by methylamine to afford the target compound, this compound. The presence of the electron-withdrawing nitro group at the 3-position facilitates this substitution.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Nitration | 2-Amino-5-methylpyridine | 2-Hydroxy-5-methyl-3-nitropyridine | Conc. HNO₃, Conc. H₂SO₄ | - |
| 2 | Chlorination | 2-Hydroxy-5-methyl-3-nitropyridine | 2-Chloro-5-methyl-3-nitropyridine | SOCl₂, DMF (catalyst) | 92%[1] |
| 3 | Amination | 2-Chloro-5-methyl-3-nitropyridine | This compound | Methylamine | - |
Note: The yield for the nitration and amination steps are not explicitly reported in the referenced literature for this specific pathway but are expected to be moderate to high based on similar transformations.
III. Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This protocol is adapted from the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine[2].
Materials:
-
2-Amino-5-methylpyridine (25 g)
-
Concentrated Sulfuric Acid (50 cm³)
-
Concentrated Nitric Acid (40 cm³)
-
Ice (300 g)
-
Aqueous Ammonia
Procedure:
-
In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid, ensuring the mixture is cooled.
-
Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam. Maintain the reaction temperature at a constant 130°C throughout the addition.
-
After the addition is complete, pour the colored solution onto 300 g of ice.
-
Neutralize the solution to a pH of approximately 3-4 by the addition of aqueous ammonia.
-
Allow the mixture to stand in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This protocol is based on the chlorination of 2-hydroxy-5-methyl-3-nitropyridine[1].
Materials:
-
2-Hydroxy-5-methyl-3-nitropyridine (0.01 mol)
-
Thionyl Chloride (15 ml)
-
N,N-Dimethylformamide (DMF) (a small amount)
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottomed flask, combine 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine with 15 ml of thionyl chloride.
-
Add a catalytic amount of DMF to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, evaporate the excess thionyl chloride under reduced pressure.
-
Dilute the reaction residue with water.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic phases and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine. This procedure has a reported isolated yield of 92%[1].
Step 3: Synthesis of this compound
This generalized protocol is based on standard procedures for the amination of 2-chloropyridines. The electron-withdrawing nitro group at the 3-position is expected to activate the chloro group for nucleophilic aromatic substitution.
Materials:
-
2-Chloro-5-methyl-3-nitropyridine
-
Aqueous Methylamine solution (e.g., 40%) or Methylamine in a suitable solvent (e.g., THF, Ethanol)
-
A suitable organic solvent (e.g., Acetonitrile, THF, Ethanol)
Procedure:
-
Dissolve 2-chloro-5-methyl-3-nitropyridine in a suitable organic solvent in a round-bottomed flask.
-
Add an excess of the methylamine solution to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.
-
Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic phase to obtain the crude this compound.
-
Purify the product by a suitable method, such as column chromatography or recrystallization, if necessary.
IV. Visualized Synthetic Workflow
The following diagrams illustrate the overall synthesis pathway and the logical workflow of the experimental process.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylamino-5-methyl-3-nitropyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methylamino-5-methyl-3-nitropyridine (CAS Number: 106690-38-4). Due to the limited availability of direct experimental data for this specific compound, this document also includes data from structurally similar nitropyridine derivatives to provide a comparative context for its potential characteristics.
Core Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. The following table summarizes the available information for the target compound and its close structural analogs. These analogs provide a basis for estimating the properties of this compound.
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Property | This compound (CAS: 106690-38-4) | 2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9) | 2-Amino-4-methyl-3-nitropyridine (CAS: 6635-86-5) | 2-Methylamino-5-nitropyridine (CAS: 4093-89-4) |
| Molecular Formula | C₇H₉N₃O₂ | C₆H₇N₃O₂[1] | C₆H₇N₃O₂[2] | C₆H₇N₃O₂[3] |
| Molecular Weight | 167.17 g/mol | 153.14 g/mol [1] | 153.14 g/mol [2] | 153.14 g/mol [3] |
| Melting Point | Data not available | ~255 °C | 136-140 °C[2] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Low solubility in water; Soluble in polar organic solvents like DMSO and DMF.[4] | Data not available | Data not available |
| pKa | Data not available | Data available in IUPAC Digitized pKa Dataset[1] | Data not available | Data not available |
| LogP | Data not available | Data not available | Data not available | Data not available |
Proposed Synthesis Protocol
A plausible synthetic route for this compound involves the nitration of a suitable precursor, such as 2-methylamino-5-methylpyridine. The following is a detailed experimental protocol adapted from established methods for the nitration of similar pyridine derivatives.[5][6]
Materials and Reagents
-
2-Methylamino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dimethylformamide (DMF)
-
Deionized Water
Experimental Procedure
-
Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-methylamino-5-methylpyridine in concentrated sulfuric acid.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the pyridine derivative while maintaining the reaction temperature below 20°C.
-
Controlled Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then cautiously heat it to 35-40°C. Maintain this temperature for a specified period (e.g., 30 minutes) to ensure the completion of the reaction.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.
-
Isolation of the Product: Collect the precipitate by filtration and wash it sequentially with cold deionized water and a 50% aqueous solution of DMF.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as DMF, to obtain this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Signaling Pathways and Experimental Workflows
A thorough review of the existing scientific literature did not reveal any specific signaling pathways or complex experimental workflows in which this compound is directly implicated. Nitropyridine derivatives, in general, are recognized for their diverse biological activities and are often used as intermediates in the synthesis of pharmacologically active molecules.[7][8] However, the specific biological role and mechanism of action for this particular compound have not been elucidated.
Therefore, a diagrammatic representation of signaling pathways or detailed experimental workflows involving this compound cannot be provided at this time due to a lack of available data.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound. While direct experimental data is sparse, the properties of structurally related compounds offer valuable insights. A plausible and detailed synthesis protocol has been proposed based on established chemical literature. Further experimental investigation is required to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]
- 3. 2-METHYLAMINO-5-NITROPYRIDINE | 4093-89-4 [chemicalbook.com]
- 4. 2-Amino-3-methyl-5-nitropyridine Supplier & Manufacturer China | Properties, Uses, Safety, Pricing – High Quality Chemical Expert [pipzine-chem.com]
- 5. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical whitepaper provides a comprehensive overview of 2-Amino-3-methyl-5-nitropyridine (CAS Number: 18344-51-9). Initially, it is critical to address a common point of confusion: the compound associated with CAS number 18344-51-9 is 2-Amino-3-methyl-5-nitropyridine , not 2-Methylamino-5-methyl-3-nitropyridine. This document will focus exclusively on the former, providing detailed information on its chemical and physical properties, a robust synthesis protocol, and its significant applications as a pivotal intermediate in the development of therapeutic agents, particularly Janus Kinase (JAK) inhibitors.
Chemical and Physical Properties
2-Amino-3-methyl-5-nitropyridine is a stable, yellow to brown crystalline powder.[1] Its molecular structure, featuring a pyridine ring substituted with an amino, a methyl, and a nitro group, makes it a valuable building block in organic synthesis. The nitro group, in particular, enhances its reactivity, rendering it a key intermediate for the synthesis of various biologically active molecules.[1]
The key physicochemical properties of 2-Amino-3-methyl-5-nitropyridine are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 18344-51-9 | [2] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | Yellow to brown colored powder | [1] |
| Melting Point | 256-260 °C | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
| SMILES String | Cc1cc(cnc1N)--INVALID-LINK--=O | [2] |
| InChI Key | JLPYUDJJBGYXEZ-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of 2-Amino-3-methyl-5-nitropyridine
A general and widely cited method for the synthesis of 2-Amino-3-methyl-5-nitropyridine involves the nitration of 2-Amino-3-methylpyridine (also known as 3-methylpyridin-2-amine).[3]
Materials:
-
3-methylpyridin-2-amine (5.0 g, 46.2 mmol)
-
Concentrated sulfuric acid (27.5 mL)
-
Fuming nitric acid (d=1.5, 3.5 mL)
-
Concentrated aqueous ammonia
-
Deionized water
-
Dimethylformamide (DMFA)
Procedure:
-
In a reaction flask, dissolve 3-methylpyridin-2-amine (5.0 g) in concentrated sulfuric acid (24 mL).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate beaker, cool fuming nitric acid (3.5 mL) to 0°C and slowly add concentrated sulfuric acid (3.5 mL), keeping the temperature below 20°C.
-
Add the nitrating mixture dropwise to the solution of 3-methylpyridin-2-amine, ensuring the reaction temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to 20°C.
-
Transfer the mixture in 3-5 mL portions to a second flask pre-heated to 35-40°C. Caution: Monitor the temperature closely after each addition and do not let it exceed 40°C.
-
Once the entire mixture is transferred, continue stirring at 50°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize it with concentrated aqueous ammonia. This will cause a precipitate to form.
-
Filter the precipitate and wash it sequentially with water and 50% aqueous DMFA (6 mL).
-
Recrystallize the crude product from DMFA to yield pure 3-methyl-5-nitro-pyridin-2-ylamine (2.52 g, 35% yield).[3]
Application in the Synthesis of Bioactive Molecules
2-Amino-3-methyl-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals.[1] One of its most significant applications is as a precursor for the synthesis of Janus Kinase (JAK) inhibitors, which are used in the treatment of inflammatory diseases and cancers.[4] The synthesis often involves the reaction of the amino group of 2-Amino-3-methyl-5-nitropyridine with other reagents to build more complex molecular scaffolds. A common synthetic route involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds to form imidazo[1,2-a]pyridines, a core structure in many therapeutic agents.[2][3]
Role in Drug Development and Signaling Pathways
As a versatile chemical intermediate, 2-Amino-3-methyl-5-nitropyridine is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a foundational scaffold for the synthesis of compounds that target specific biological pathways. A prime example is its use in the development of Janus Kinase (JAK) inhibitors.
The JAK-STAT signaling pathway is a critical chain of protein interactions within a cell that is integral to processes such as immunity, cell division, and apoptosis.[5] This pathway transduces information from extracellular chemical signals to the cell nucleus, leading to the activation of gene transcription.[5] The core components of this pathway are cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory conditions and cancers.
The workflow for the development of a JAK inhibitor, starting from a precursor like 2-Amino-3-methyl-5-nitropyridine, involves a series of synthetic steps to construct a molecule that can effectively and selectively bind to the ATP-binding pocket of a specific JAK isozyme, thereby inhibiting its kinase activity and modulating the downstream signaling cascade.
Below are diagrams illustrating the general synthesis workflow and the targeted biological pathway.
Safety and Handling
2-Amino-3-methyl-5-nitropyridine is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound.[2] It should be stored in a cool, well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Conclusion
2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9) is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its utility as a precursor for the synthesis of complex, biologically active molecules, most notably JAK inhibitors, underscores its importance in modern drug discovery and development. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and its role in the context of the JAK-STAT signaling pathway, offering valuable insights for researchers and scientists in the field.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Spectroscopic and Structural Analysis of 2-Methylamino-5-methyl-3-nitropyridine: A Technical Guide
Disclaimer: Publicly available, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for 2-Methylamino-5-methyl-3-nitropyridine are not readily found in the surveyed scientific literature. The following guide has been constructed based on established analytical techniques and data for the closely related analogue, 2-Amino-3-methyl-5-nitropyridine , to serve as an illustrative template for researchers.
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of nitrogen-containing heterocyclic compounds, with a specific focus on the analytical methodologies relevant to substituted nitropyridines. The protocols and data presentation formats are intended for researchers, scientists, and professionals in drug development and materials science.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for a compound of this class, using data for the analogue 2-Amino-3-methyl-5-nitropyridine as a reference.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1H | CDCl3 | ~8.0-8.5 | s | - | H-6 (Pyridine ring) |
| ~7.0-7.5 | s | - | H-4 (Pyridine ring) | ||
| ~5.0-6.0 | br s | - | -NH- (Methylamino) | ||
| ~3.0-3.5 | d | ~5.0 | -NHCH 3 | ||
| ~2.2-2.5 | s | - | 5-CH 3 | ||
| 13C | CDCl3 | ~155-160 | - | - | C-2 (C-NH) |
| ~145-150 | - | - | C-6 | ||
| ~130-135 | - | - | C-4 | ||
| ~125-130 | - | - | C-3 (C-NO2) | ||
| ~120-125 | - | - | C-5 (C-CH3) | ||
| ~25-30 | - | - | -NHC H3 | ||
| ~15-20 | - | - | 5-C H3 |
Note: Predicted chemical shifts for this compound. Actual values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm-1) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| N-O Stretch (Asymmetric) | 1500-1550 | Strong |
| C=C, C=N Stretch (Aromatic) | 1400-1600 | Strong |
| N-O Stretch (Symmetric) | 1300-1350 | Strong |
| C-N Stretch | 1200-1300 | Medium |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| Electrospray (ESI+) | [M+H]+ | 100 | Molecular Ion |
| [M-NO2+H]+ | Variable | Fragment | |
| [M-CH3]+ | Variable | Fragment |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of substituted nitropyridines, adapted for the target compound.
Synthesis of this compound
This proposed synthesis involves the nitration of a substituted pyridine followed by nucleophilic substitution.
In-depth Technical Guide: Molecular Structure and Conformation of 2-Methylamino-5-methyl-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the molecular structure and conformation of 2-Methylamino-5-methyl-3-nitropyridine. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and computational data specifically for this compound are not publicly available. This includes a lack of published X-ray crystallography data, in-depth NMR spectroscopic analysis, and dedicated computational studies detailing its conformational properties.
However, to provide valuable context for researchers in this area, this guide presents a detailed analysis of the closely related analogue, 2-Amino-3-methyl-5-nitropyridine . The structural and electronic properties of this similar molecule, for which extensive computational data has been published, can offer insights into the anticipated characteristics of this compound. The addition of a methyl group to the amino substituent is expected to induce steric and electronic effects that would subtly alter the bond lengths, angles, and overall conformation.
Molecular Identity of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 106690-38-4 | [1][2][3][4] |
| Molecular Formula | C₇H₉N₃O₂ | [4] |
| Molecular Weight | 167.17 g/mol | [3] |
| SMILES | CC1=CC(=C(N=C1)NC)--INVALID-LINK--[O-] | [2] |
Structural and Conformational Analysis: A Comparative Approach
Due to the absence of specific data for this compound, we will discuss the molecular structure and conformation based on a detailed computational study of its primary amine analogue, 2-Amino-3-methyl-5-nitropyridine . These findings provide a robust theoretical framework for understanding the core pyridine scaffold.
Computational Methodology for the Analogue Compound (2-Amino-3-methyl-5-nitropyridine)
Quantum chemical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (6-311G(d,p), 6-311G++(d,p), and cc-pVTZ).[5] The optimized geometry was confirmed by the absence of imaginary frequencies in the vibrational analysis.[5]
Experimental Workflow: Computational Analysis
Caption: Computational workflow for the analysis of 2-Amino-3-methyl-5-nitropyridine.
Optimized Geometry of 2-Amino-3-methyl-5-nitropyridine
The computed optimized geometry of 2-Amino-3-methyl-5-nitropyridine possesses C₁ point group symmetry.[5] The introduction of polarization and diffusion functions in the basis sets did not show significant changes in bond distances and angles.[5]
Table 1: Selected Optimized Bond Lengths (Å) for 2-Amino-3-methyl-5-nitropyridine (DFT/B3LYP/cc-pVTZ)
| Bond | Bond Length (Å) |
| C2-C3 | 1.420 |
| C-C (ring avg.) | ~1.39 |
| C-N (ring avg.) | ~1.37 |
Data extracted from a computational study on 2-Amino-3-methyl-5-nitropyridine and compared to general pyridine X-ray diffraction data.[5]
Table 2: Selected Optimized Bond Angles (°) for 2-Amino-3-methyl-5-nitropyridine (DFT/B3LYP/cc-pVTZ)
| Angle | Bond Angle (°) |
| C2-C3-C4 | 118.9 |
| C3-C4-C5 | 118.4 |
| N1-C2-C3 | 122.3 |
Data from the computational study on 2-Amino-3-methyl-5-nitropyridine.
Conformational Considerations for this compound
The key structural difference between the studied analogue and the target compound is the substitution of a hydrogen atom with a methyl group on the exocyclic nitrogen atom (the methylamino group). This substitution would likely lead to the following conformational effects:
-
Steric Hindrance: The methyl group is bulkier than a hydrogen atom. This would likely cause some steric strain with the adjacent nitro group and the pyridine ring, potentially leading to a greater out-of-plane twist of the methylamino and nitro groups.
-
Electronic Effects: The methyl group is weakly electron-donating, which could slightly alter the electron density distribution within the pyridine ring and influence the bond lengths and angles of the substituents.
-
Intramolecular Hydrogen Bonding: In 2-Amino-3-methyl-5-nitropyridine, there is a potential for intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group. In this compound, this hydrogen bonding is still possible with the remaining hydrogen on the methylamino group. The strength and geometry of this interaction would be a key determinant of the preferred conformation.
Logical Relationship: Conformational Influences
Caption: Influence of the N-methyl group on the conformation of the pyridine ring.
Experimental Protocols (Hypothetical for the Target Compound)
While no specific experimental data has been published for this compound, the following are standard protocols that would be employed for its structural characterization.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, likely by slow evaporation of a solvent such as ethanol, ethyl acetate, or a mixture of solvents.
-
Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data would be collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically or placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: A one-dimensional proton NMR spectrum would be acquired to identify the chemical shifts, coupling constants, and integration of the protons on the pyridine ring, the methyl groups, and the amino group.
-
¹³C NMR: A one-dimensional carbon NMR spectrum, often with proton decoupling, would be acquired to identify the chemical shifts of all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), allowing for unambiguous assignment of all signals.
Conclusion and Future Directions
There is a clear gap in the scientific literature regarding the detailed molecular structure and conformation of this compound. The information presented here, based on its close analogue 2-Amino-3-methyl-5-nitropyridine, provides a strong theoretical foundation for its expected properties. Future research should focus on the synthesis of high-purity single crystals and their characterization by X-ray crystallography to provide definitive experimental data on its solid-state conformation. Complementary computational studies and detailed 2D NMR analysis in solution would provide a comprehensive understanding of this molecule's structural dynamics. Such studies are crucial for its potential applications in medicinal chemistry and materials science.
References
- 1. This compound | 106690-38-4 [chemicalbook.com]
- 2. This compound [biogen.es]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-Methylamino-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Methylamino-5-methyl-3-nitropyridine in common laboratory solvents. A comprehensive search of available scientific literature and databases did not yield quantitative solubility data for this specific compound. In light of this, this document provides a detailed, best-practice experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in various solvents. This guide is intended to equip researchers and professionals in drug development and other scientific fields with the necessary methodology to generate reliable solubility data in-house. The presented protocol is based on the widely accepted isothermal equilibrium method. Furthermore, a template for data presentation and a visual representation of the experimental workflow are included to aid in experimental design and data management.
Introduction
This compound is a substituted nitropyridine derivative. The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that influences a wide range of processes in the pharmaceutical and chemical industries. These include, but are not limited to, reaction kinetics, purification and crystallization methods, formulation development, and bioavailability. An understanding of a compound's solubility in various solvents is therefore essential for efficient process development and the formulation of effective drug products.
Given the absence of published quantitative solubility data for this compound, this guide provides a robust and reliable experimental framework for its determination.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common solvents is not available in the public domain. Researchers are strongly encouraged to determine the solubility experimentally to inform their specific applications. The following table is provided as a template for the clear and structured presentation of experimentally determined solubility data.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| e.g., Water | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Ethanol | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Methanol | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Acetone | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Acetonitrile | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Dichloromethane | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Toluene | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
| e.g., Dimethyl Sulfoxide | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The isothermal equilibrium method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The methodology involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or another validated analytical instrument for quantification.
3.2. Experimental Procedure
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to individual glass vials for each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is achieved and that solid remains present at equilibrium.
-
Record the approximate mass of the compound added.
-
-
Solvent Addition:
-
Add a known volume or mass of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to allow the system to reach thermodynamic equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Accurately weigh the filtered sample.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
The concentration of this compound in the diluted sample is determined from a calibration curve prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
3.3. Analytical Method Validation (HPLC-UV Example)
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer.
-
Column: A standard reversed-phase column (e.g., C18).
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve of peak area versus concentration. The curve should demonstrate linearity over the expected concentration range of the diluted samples.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While published quantitative solubility data for this compound is currently unavailable, this guide provides a comprehensive, step-by-step experimental protocol for its determination using the isothermal equilibrium method. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate accurate and reliable solubility data, which is fundamental for informed decision-making in chemical and pharmaceutical development processes. The provided templates for data presentation and workflow visualization are intended to facilitate a systematic and well-documented approach to solubility studies.
Thermal Stability and Degradation of 2-Methylamino-5-methyl-3-nitropyridine: A Technical Guide
Disclaimer: Publicly available experimental data on the thermal stability and degradation of 2-Methylamino-5-methyl-3-nitropyridine is limited. This guide synthesizes information from structurally related aminonitropyridine analogs and established principles of thermal analysis to provide a predictive overview and procedural framework for researchers. All data presented for analogous compounds should be considered as a reference for estimating the properties of the target molecule.
Introduction
This compound is a substituted nitropyridine derivative. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in fields like drug development where thermal processing is common. The presence of a nitro group, a known energetic functional group, alongside amino and methyl substituents on the pyridine ring, suggests a complex thermal degradation profile. This document outlines the expected thermal behavior of this compound based on its analogs and provides detailed experimental protocols for its characterization.
Physicochemical Properties of Analogous Compounds
Quantitative thermal data for this compound is not available. However, the properties of closely related analogs can provide an estimate of its thermal characteristics. The melting point, in particular, often correlates with the onset of thermal decomposition.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-methyl-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | Data not available |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | Data not available |
| 2-Methylamino-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | 178-180 |
Table 1: Physicochemical data for compounds structurally analogous to this compound. The melting point of 2-Methylamino-5-nitropyridine suggests that the target compound will likely exhibit significant thermal events above 180°C.
Predicted Thermal Behavior and Degradation Pathways
The thermal degradation of nitropyridine derivatives is complex. Decomposition is often initiated by the cleavage of the C-NO₂ or N-O bond, as these are typically the weakest bonds in the molecule. The presence of methylamino and methyl groups can influence the degradation pathway through radical mechanisms.
Potential Degradation Initiation Steps:
-
Nitro Group Rearrangement/Cleavage: The process may start with the cleavage of the C-NO₂ bond to form a pyridinyl radical and •NO₂, or through a nitro-nitrite rearrangement (Ar-NO₂ → Ar-ONO) followed by cleavage to form Ar-O• and •NO radicals.
-
Hydrogen Abstraction: The methyl groups on the ring and the amino group provide sites for intramolecular or intermolecular hydrogen abstraction, which can initiate radical chain reactions.
-
Ring Opening: Following initial bond cleavage, the pyridine ring can undergo subsequent fragmentation.
The expected volatile products from decomposition could include nitrogen oxides (NO₂, NO), water, carbon dioxide, carbon monoxide, and smaller organic fragments.
An In-depth Technical Guide to Electrophilic Aromatic Substitution in Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) on pyridine rings. It covers the core principles of reactivity and regioselectivity, details key experimental protocols, and presents quantitative data to inform synthetic strategies. This document is intended for professionals in the fields of chemical research and drug development who are working with pyridine-based scaffolds.
Core Principles: Reactivity and Regioselectivity
Pyridine, a six-membered aromatic heterocycle, exhibits significantly different reactivity towards electrophiles compared to benzene. Understanding these differences is crucial for designing successful synthetic routes.
Decreased Reactivity Compared to Benzene
The pyridine ring is substantially less reactive towards electrophilic aromatic substitution than benzene, with a reactivity comparable to that of nitrobenzene.[1] This reduced nucleophilicity is attributed to two primary factors:
-
Inductive Effect: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic π-system, making it less attractive to electrophiles.[2][3]
-
Protonation and Lewis Acid Coordination: Many EAS reactions are performed under acidic conditions. The lone pair of electrons on the pyridine nitrogen readily reacts with protons or Lewis acid catalysts (e.g., AlCl₃) to form a pyridinium salt.[4] This places a formal positive charge on the nitrogen, further deactivating the ring towards electrophilic attack.[4]
Due to this deactivation, electrophilic substitution on pyridine requires harsh reaction conditions, such as high temperatures and the use of potent reagents.[2]
Regioselectivity: The Predominance of C-3 Substitution
Electrophilic attack on the unsubstituted pyridine ring occurs preferentially at the 3-position (meta-position).[3][5] This regioselectivity is a consequence of the relative stabilities of the cationic intermediates (arenium ions or σ-complexes) formed during the reaction.
Attack at the 2- or 4-positions results in a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable.[5] In contrast, the intermediate for C-3 attack delocalizes the positive charge over the carbon atoms only, avoiding this unstable configuration.[3][5]
Caption: Stability of intermediates in electrophilic attack on pyridine.
Influence of Substituents
The presence of substituents on the pyridine ring can modify both its reactivity and the regioselectivity of electrophilic substitution.
-
Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R) or amino (-NH₂) groups increase the electron density of the ring, making it more reactive towards electrophiles.[6][7] These groups generally direct incoming electrophiles to the positions ortho and para to themselves, although the inherent preference of the pyridine ring for C-3 substitution still plays a role.
-
Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or carboxyl (-COOH) further decrease the ring's electron density, making electrophilic substitution even more challenging.[1]
Key Electrophilic Aromatic Substitution Reactions
This section details the conditions and outcomes of common EAS reactions on pyridine rings.
Nitration
Direct nitration of pyridine is a challenging transformation that requires vigorous conditions and typically results in low yields of the 3-nitro product.
Table 1: Nitration of Pyridine and Substituted Pyridines
| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |
| Pyridine | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine | 22 | |
| Pyridine | HNO₃, (CF₃CO)₂O | 3-Nitropyridine | 83 | [8] |
| 2-Methylpyridine | HNO₃, (CF₃CO)₂O | 3-Nitro-2-methylpyridine | 68 | [8] |
| 3-Methylpyridine | HNO₃, (CF₃CO)₂O | 3-Nitro-5-methylpyridine | 62 | [8] |
| 4-Methylpyridine | HNO₃, (CF₃CO)₂O | 3-Nitro-4-methylpyridine | 86 | [8] |
| 2,4,6-Trimethylpyridine | c-HNO₃, oleum, 100°C | 3-Nitro-2,4,6-trimethylpyridine | 90 | [9] |
| 2,6-Dichloropyridine | HNO₃/H₂SO₄ | 3-Nitro-2,6-dichloropyridine | - |
Sulfonation
Sulfonation of pyridine also demands harsh conditions, typically involving heating with oleum (fuming sulfuric acid) at high temperatures. The use of a mercury(II) sulfate catalyst is often employed to facilitate the reaction.[10][11][12]
Table 2: Sulfonation of Pyridine
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Pyridine | H₂SO₄ (conc.), 300-350°C, 24h | Pyridine-3-sulfonic acid | 50 | |
| Pyridine | H₂SO₄, SO₃, HgSO₄, 220°C | Pyridine-3-sulfonic acid | 70 | [9] |
| Pyridine | Oleum, HgSO₄, 230-250°C | Pyridine-3-sulfonic acid | - | [13] |
Halogenation
Direct halogenation of pyridine requires high temperatures and often proceeds via a radical mechanism rather than a purely electrophilic one.[14] Yields are often modest.
Table 3: Halogenation of Pyridine
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Pyridine | Br₂, oleum, 130°C | 3-Bromopyridine | 86 | [9] |
| Pyridine | Cl₂, AlCl₃, 100°C | 3-Chloropyridine | 33 | [9] |
| Pyridine | Br₂, charcoal, 300°C | 3-Bromopyridine & 3,5-Dibromopyridine | - | |
| Pyridine | Cl₂, vapor phase, 270°C | 2-Chloropyridine & 2,6-Dichloropyridine | - |
Friedel-Crafts Reactions
Pyridine does not undergo conventional Friedel-Crafts alkylation or acylation reactions.[2] The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom, forming a highly deactivated pyridinium complex that is resistant to electrophilic attack.
Caption: Deactivation pathway in Friedel-Crafts reactions of pyridine.
However, Friedel-Crafts type reactions can be achieved on more electron-rich pyridine-containing systems, such as imidazo[1,2-a]pyridines, or through specialized methods like the acylation of 2-(trialkylsilyl)pyridines.[15][16]
Strategic Activation of the Pyridine Ring
The low reactivity of pyridine towards EAS can be overcome by chemical modification. The most common and effective strategy is the formation of pyridine N-oxide.
Pyridine N-Oxide: An Activated Intermediate
Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the ring's electronic properties. The N-oxide is more reactive towards electrophiles than pyridine itself.[17] The oxygen atom can donate electron density into the ring via resonance, activating the C-4 (para) and C-2 (ortho) positions.[17][18]
Due to steric hindrance at the C-2 position, electrophilic substitution on pyridine N-oxide occurs predominantly at the C-4 position.[18] Following the substitution reaction, the N-oxide can be deoxygenated (e.g., with PCl₃ or H₂/catalyst) to yield the 4-substituted pyridine.
Caption: Synthetic workflow for C-4 substitution via pyridine N-oxide.
Table 4: Electrophilic Substitution of Pyridine N-Oxide
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Pyridine N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | 90 | [17] |
Advanced and Alternative Methodologies
Modern synthetic chemistry offers alternative strategies for the functionalization of pyridine rings that bypass the challenges of classical EAS.
Halogenation via Zincke Imine Intermediates
A powerful method for the regioselective 3-halogenation of pyridines involves a sequence of ring-opening to a "Zincke imine," halogenation of the resulting electron-rich alkene system, and subsequent ring-closing. This one-pot protocol is effective for a wide range of substituted pyridines under mild conditions.[19]
Electrochemical Sulfonylation
Electrochemical methods have emerged for the meta-C-H sulfonylation of pyridines.[20] These reactions proceed through a dearomatization-rearomatization strategy and offer excellent regioselectivity and functional group tolerance.[21]
Experimental Protocols
This section provides detailed experimental procedures for key transformations.
Protocol: Sulfonation of Pyridine with Oleum and Mercury(II) Sulfate
Warning: This procedure involves highly corrosive and toxic materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagents:
-
Pyridine
-
Fuming sulfuric acid (oleum)
-
Mercury(II) sulfate (HgSO₄)
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).
-
Slowly, and with cooling, add pyridine to the oleum. An exothermic reaction will occur.
-
Add a catalytic amount of mercury(II) sulfate to the mixture.
-
Heat the reaction mixture to 230-250°C and maintain this temperature for several hours.[13]
-
Monitor the reaction progress by quenching an aliquot and analyzing for the presence of starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the product as its salt.
-
Isolate the pyridine-3-sulfonic acid salt by filtration.
-
Protocol: Synthesis of Pyridine N-Oxide
-
Reagents:
-
Pyridine
-
40% Peracetic acid
-
-
Procedure:
-
In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.[6]
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.[6]
-
After the addition is complete, continue stirring until the temperature drops to 40°C.[6]
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.
-
Distill the residue at a pressure of 1 mm Hg or less. The product will be collected at 100–105°C/1mm as a colorless solid.[6]
-
Protocol: General One-Pot C-3 Halogenation via Zincke Imine Intermediate
-
Reagents:
-
Substituted pyridine
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
N-halosuccinimide (NCS, NBS, or NIS)
-
Ammonium acetate (NH₄OAc)
-
Solvents (e.g., Ethyl acetate, Ethanol)
-
-
Procedure (for pyridines without a 3-substituent):
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine in an appropriate solvent (e.g., ethyl acetate).
-
Cool the solution to -78°C.
-
Add triflic anhydride, followed by dibenzylamine, to generate the Zincke imine in situ.
-
Add the N-halosuccinimide (e.g., NIS for iodination or NBS for bromination).
-
Add ammonium acetate and ethanol to the reaction mixture.
-
Heat the mixture to 60°C to induce ring closure and formation of the 3-halopyridine.
-
Quench the reaction and purify the product using standard chromatographic techniques.
-
Conclusion
The electrophilic aromatic substitution of pyridine is a fundamentally challenging yet synthetically valuable transformation. The inherent electron deficiency of the ring necessitates harsh reaction conditions and directs substitution to the C-3 position. Strategic activation through N-oxide formation provides a reliable pathway to C-4 substituted pyridines. Furthermore, modern methodologies, such as halogenation via Zincke imines and electrochemical approaches, offer mild and highly regioselective alternatives to classical methods. A thorough understanding of these principles and protocols is essential for the effective design and execution of synthetic routes involving pyridine scaffolds in research and development.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. Heterocyclic Compounds Part-III (Pyridine) by Dr Pramod R Padole | PPTX [slideshare.net]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. davuniversity.org [davuniversity.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bhu.ac.in [bhu.ac.in]
- 18. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylamino-5-methyl-3-nitropyridine
Abstract
This document provides a detailed two-step protocol for the synthesis of 2-Methylamino-5-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine, which is subsequently methylated to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and safety guidelines.
Introduction
The synthesis of substituted nitropyridines is a cornerstone of medicinal and agricultural chemistry, as these compounds serve as versatile building blocks for more complex molecules.[1] this compound is a key intermediate whose synthesis from 2-amino-5-methylpyridine involves two primary transformations: electrophilic nitration and subsequent N-methylation.
The first step is the regioselective nitration of the pyridine ring. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. Due to the presence of the methyl group at the 5-position, the nitration is anticipated to occur at the 3-position. This reaction is typically performed using a mixed acid system of concentrated sulfuric and nitric acids.[2][3] The second step involves the selective methylation of the primary amino group to a secondary amine. This can be achieved using a variety of methylating agents in the presence of a suitable base.
This document outlines a reliable and reproducible protocol for both synthetic steps, along with essential safety precautions for handling the hazardous reagents involved.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Chemicals and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | 108.14 | Starting material. |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Highly corrosive. Use with extreme caution.[4] |
| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Highly corrosive and a strong oxidizing agent. Use in a well-ventilated fume hood.[4] |
| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE). |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | Used as a base in the methylation step. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for extraction. Volatile and should be handled in a fume hood. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for extraction and chromatography. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Solvent for chromatography. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for workup procedures. |
| Ice | - | H₂O | 18.02 | For cooling reaction mixtures. |
| Ammonia solution (concentrated) | 1336-21-6 | NH₄OH | 35.04 | Used for neutralization.[3] |
Experimental Protocols
4.1. Step 1: Synthesis of 2-amino-5-methyl-3-nitropyridine
This protocol is adapted from the nitration of a structurally similar compound, 2-amino-3-methylpyridine.[3]
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-methylpyridine (e.g., 5.4 g, 50 mmol).
-
Dissolution: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (e.g., 25 mL) while stirring to dissolve the starting material. Maintain the temperature below 20°C.
-
Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of fuming nitric acid (e.g., 4.0 mL) and concentrated sulfuric acid (e.g., 4.0 mL) to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C during the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 150 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a concentrated aqueous ammonia solution until the pH is approximately 7-8.[3] This step should be performed in an ice bath as it is highly exothermic.
-
Isolation: A yellow precipitate of 2-amino-5-methyl-3-nitropyridine will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum.
4.2. Step 2: Synthesis of this compound
This is a general protocol for the N-methylation of an aminopyridine derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-amino-5-methyl-3-nitropyridine (e.g., 3.06 g, 20 mmol) from Step 1 in a suitable solvent like acetone or acetonitrile (e.g., 50 mL).
-
Addition of Base: Add a mild base such as anhydrous sodium carbonate (e.g., 3.18 g, 30 mmol).
-
Addition of Methylating Agent: While stirring, add methyl iodide (e.g., 1.5 mL, 24 mmol) dropwise to the suspension.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Data Summary
| Step | Reactants | Key Conditions | Product | Expected Yield |
| 1 | 2-amino-5-methylpyridine, H₂SO₄, HNO₃ | 0-10°C during addition, then room temperature. | 2-amino-5-methyl-3-nitropyridine | 35-50%* |
| 2 | 2-amino-5-methyl-3-nitropyridine, CH₃I, Na₂CO₃ | Reflux in acetone or acetonitrile, 4-6 hours. | This compound | 60-80% |
*Yield is estimated based on a similar reaction.[3]
Visualizations of Experimental Workflows
Caption: Workflow for the synthesis of 2-amino-5-methyl-3-nitropyridine.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
General:
-
All manipulations should be performed in a well-ventilated laboratory fume hood.[5]
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.[4][5]
-
An emergency eyewash and safety shower must be readily accessible.[4]
Reagent-Specific Hazards:
-
Nitrating Mixture (H₂SO₄/HNO₃): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact with skin or eyes.[4] It reacts violently with many organic compounds and can lead to thermal runaway if the reaction temperature is not carefully controlled.[4] Nitration reactions can also produce toxic nitrogen dioxide gas.[4]
-
Methyl Iodide: This is a toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care to avoid inhalation or skin contact.
-
Pyridine Derivatives: Pyridine and its derivatives are generally harmful if swallowed, inhaled, or absorbed through the skin.[5][6] They can cause irritation to the skin, eyes, and respiratory system.[5]
Waste Disposal:
-
All chemical waste, including acidic and organic solutions, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not mix incompatible waste streams.
References
Application Notes and Protocols for the Nitration of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted pyridines is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials. The electron-deficient nature of the pyridine ring, particularly when protonated under acidic conditions, makes direct electrophilic nitration challenging, often requiring harsh reaction conditions and resulting in low yields.[1][2] However, various methodologies have been developed to achieve the nitration of substituted pyridines with improved efficiency and regioselectivity.
This document provides an overview of common protocols for the nitration of substituted pyridines, presenting quantitative data in structured tables for comparative analysis. Detailed experimental procedures for key methods are provided, along with diagrams illustrating the reaction pathways and experimental workflows.
General Considerations for Pyridine Nitration
The reactivity of the pyridine ring towards electrophilic substitution is significantly lower than that of benzene. The nitrogen atom deactivates the ring by induction and can be protonated in acidic media, further increasing this deactivation.[1] As a result, direct nitration often requires forcing conditions.[2] The position of nitration is also influenced by the electronic nature and position of existing substituents on the pyridine ring.
Nitration Protocols and Data
Several methods have been established for the nitration of substituted pyridines, each with its advantages and limitations. Below is a summary of key protocols and their associated data.
Protocol 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method provides a convenient route to 3-nitropyridines and their derivatives.[3][4] The reaction proceeds by the in-situ generation of dinitrogen pentoxide from nitric acid and trifluoroacetic anhydride.[3]
Table 1: Nitration of Substituted Pyridines with HNO₃ in Trifluoroacetic Anhydride [3][4]
| Substituted Pyridine | Product | Yield (%) |
| Pyridine | 3-Nitropyridine | 66 |
| 2-Chloropyridine | 2-Chloro-5-nitropyridine | 58 |
| 3-Chloropyridine | 3-Chloro-5-nitropyridine | 76 |
| 4-Chloropyridine | 4-Chloro-3-nitropyridine | 10 |
| 2-Methylpyridine | 2-Methyl-5-nitropyridine | 66 |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 58 |
| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 83 |
| 2,5-Dimethylpyridine | 2,5-Dimethyl-3-nitropyridine | <3 |
| 5-Methyl-2-(trinitromethyl)pyridine | 5-Methyl-2-(trinitromethyl)-3-nitropyridine | 10 |
Protocol 2: Nitration of Pyridine-N-oxides
The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The N-oxide can be subsequently removed if desired.
Table 2: Nitration of Pyridine-N-oxide [5]
| Substrate | Nitrating Agent | Product | Yield (%) |
| Pyridine-N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | Not specified, but a standard prep |
Protocol 3: Nitration of Aminopyridines
The strongly activating amino group directs nitration and facilitates the reaction under milder conditions compared to unsubstituted pyridine. The position of nitration is dependent on the position of the amino group. For 2-aminopyridine, nitration primarily yields the 5-nitro and 3-nitro isomers.[6]
Table 3: Nitration of 2-Amino-5-bromopyridine [6]
| Substrate | Nitrating Agent | Product | Yield (%) |
| 2-Amino-5-bromopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | 62-67 |
Protocol 4: meta-Nitration via a Dearomatization-Rearomatization Strategy
A modern approach for the challenging meta-nitration of pyridines involves a dearomatization-rearomatization strategy. This mild, catalyst-free process is suitable for late-stage functionalization of complex molecules.[7][8]
Table 4: meta-Nitration of Various Pyridine-Containing Molecules [7]
| Substrate | Product | Overall Yield (%) |
| Metyrapone | 4-Nitro-metyrapone | 65 |
| Loratadine | Nitroloratadine | 63 |
| Atazanavir precursor | Nitro-atazanavir precursor | 78 |
| Imatinib precursor | Nitro-imatinib precursor | 57 |
Experimental Protocols
Protocol 1: General Procedure for Nitration with Nitric Acid in Trifluoroacetic Anhydride[3]
Method A
-
Chill trifluoroacetic anhydride (10 mL, 42 mmol) in an ice bath.
-
Slowly add the substituted pyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir the mixture at 0 °C for 2 hours.
-
Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC until completion.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide[5]
-
Prepare the nitrating acid by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in an Erlenmeyer flask cooled in an ice bath with stirring. Allow the nitrating acid to warm to 20 °C.
-
In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60 °C.
-
Add the nitrating acid dropwise over 30 minutes. The internal temperature will initially drop.
-
After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extract the aqueous layer multiple times with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
The resulting solid is 4-nitropyridine-N-oxide. If necessary, recrystallize from acetone.
Protocol 3: Nitration of 2-Amino-5-bromopyridine[6]
-
In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine in portions, ensuring the temperature does not exceed 5 °C.
-
Add 26 mL (0.57 mole) of 95% nitric acid dropwise with stirring at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.
-
Cool the reaction mixture and pour it onto 5 L of crushed ice.
-
Make the solution alkaline by the addition of concentrated ammonium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry. The crude product is 2-amino-5-bromo-3-nitropyridine.
Visualizations
Caption: General mechanism of electrophilic aromatic substitution on a pyridine ring.
Caption: A typical experimental workflow for the nitration of a substituted pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. davuniversity.org [davuniversity.org]
- 3. scribd.com [scribd.com]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: 2-Methylamino-5-methyl-3-nitropyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylamino-5-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, particularly the presence of a reactive nitro group and a methylamino moiety on the pyridine ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this intermediate, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Pyridine derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antihypertensive, and anticonvulsant effects.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step pathway commencing from commercially available aminopicolines. The most plausible route involves the nitration of a suitable precursor, followed by conversion to a 2-chloro intermediate, and subsequent nucleophilic aromatic substitution with methylamine.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This protocol is based on the nitration of 2-amino-5-methylpyridine.
-
Materials: 2-amino-5-methylpyridine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Aqueous Ammonia.
-
Procedure:
-
In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.
-
Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam. Maintain the reaction temperature at a constant 130°C during the addition.[2]
-
After the addition is complete, pour the colored solution onto 300 g of ice.
-
Neutralize the solution to a pH of approximately 3-4 by the addition of aqueous ammonia.
-
Cool the mixture in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
-
Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This protocol describes the conversion of the hydroxyl group to a chlorine atom.
-
Materials: 2-hydroxy-5-methyl-3-nitropyridine, Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount), Water, Dichloromethane.
-
Procedure:
-
In a flask equipped with a reflux condenser, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 3 hours.
-
After cooling, evaporate the excess thionyl chloride under reduced pressure.
-
Dilute the residue with water and extract the product with dichloromethane.
-
Dry the organic phase and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine. An isolated yield of 92% has been reported for this step.
-
Step 3: Synthesis of this compound (General Protocol)
This is a general protocol for the nucleophilic substitution of the chloro-intermediate with methylamine, based on established reactions of 2-chloronitropyridines with amines.
-
Materials: 2-chloro-5-methyl-3-nitropyridine, Methylamine (solution in a suitable solvent like ethanol or THF), Inert solvent (e.g., Ethanol, THF, or Acetonitrile), Base (e.g., Triethylamine or Potassium Carbonate, optional).
-
Procedure:
-
Dissolve 2-chloro-5-methyl-3-nitropyridine in an inert solvent in a reaction flask.
-
Add a solution of methylamine (typically 1.1 to 2 equivalents) to the flask. The reaction can be run at room temperature or with gentle heating, depending on the reactivity.
-
If the methylamine is used as a salt (e.g., methylamine hydrochloride), a base should be added to liberate the free amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Applications in Pharmaceutical Research
This compound serves as a key building block for the synthesis of various pharmaceutical agents, particularly kinase inhibitors. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through coupling reactions to build more complex molecules.
Precursor to Kinase Inhibitors
Substituted nitropyridines are valuable precursors in the synthesis of kinase inhibitors. For instance, 2-chloro-5-methyl-3-nitropyridine, the direct precursor to the title compound, has been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[3] The general scheme involves the nucleophilic substitution of the chlorine atom with various amines, followed by further chemical transformations.
Caption: General workflow for the synthesis of JAK2 inhibitors.
The resulting compounds from such syntheses have shown significant inhibitory activity against JAK2.
Table 1: Biological Activity of JAK2 Inhibitors Derived from a 2-Chloro-5-methyl-3-nitropyridine Precursor
| Compound Class | Target | IC₅₀ (µM) |
|---|---|---|
| N-Aryl-2-(substituted amino)nicotinamides | JAK2 | 8.5 - 12.2 |
Data sourced from a review on bioactive nitropyridines.[3]
Potential as a Scaffold for Other Therapeutic Agents
The 2-aminopyridine scaffold is a common motif in many biologically active molecules. For example, derivatives of 2-pyridinemethylamine, which share a similar substitution pattern, have been developed as potent and selective 5-HT1A receptor agonists with potential antidepressant properties.[4] This suggests that this compound could serve as a starting point for the development of novel therapeutics targeting a range of biological targets beyond kinases.
Summary of Quantitative Data
Table 2: Synthesis and Precursor Data
| Compound | Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-5-methyl-3-nitropyridine | 2-Amino-5-methylpyridine | HNO₃, H₂SO₄ | Not specified | [2] |
| 2-Chloro-5-methyl-3-nitropyridine | 2-Hydroxy-5-methyl-3-nitropyridine | SOCl₂, DMF (cat.) | 92 | Not specified |
| 3-Methyl-5-nitropyridin-2-amine | 3-Methyl-pyridin-2-ylamine | Fuming HNO₃, H₂SO₄ | 35 |[5] |
Conclusion
This compound is a versatile pharmaceutical intermediate with significant potential in drug discovery and development. The synthetic route, while multi-step, utilizes readily available starting materials and established chemical transformations. Its primary application lies in its role as a precursor to potent kinase inhibitors, particularly targeting the JAK family. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry to facilitate the synthesis and exploration of novel therapeutic agents based on this promising scaffold. Further research into the derivatization of this intermediate could lead to the discovery of new drug candidates for a variety of diseases.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. prepchem.com [prepchem.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2-Methylamino-5-methyl-3-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitropyridines are pivotal intermediates in the synthesis of a wide array of agrochemicals, particularly within the neonicotinoid class of insecticides. These compounds act as potent agonists of insect nicotinic acetylcholine receptors (nAChRs). While direct literature on the application of 2-Methylamino-5-methyl-3-nitropyridine in the synthesis of commercial agrochemicals is limited, its structural motifs are analogous to key precursors in the production of highly active insecticides.
This document provides a representative application of a 2-amino-substituted nitropyridine in the synthesis of a neonicotinoid insecticide, using a composite reaction scheme based on established synthetic routes for this class of compounds. The following protocols and data are presented to illustrate the potential utility of this compound as a valuable building block in the discovery and development of novel agrochemicals.
Representative Synthetic Pathway
The following scheme illustrates a plausible synthetic route from a 2-aminopyridine precursor to a hypothetical neonicotinoid insecticide, highlighting the role of the nitropyridine intermediate.
Application Notes and Protocols: 2-Methylamino-5-methyl-3-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methylamino-5-methyl-3-nitropyridine as a key building block in the development of potent kinase inhibitors. The protocols and data presented are collated from recent scientific literature and are intended to guide researchers in the design and execution of novel kinase inhibitor discovery programs.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The substituted nitropyridine, this compound, offers a versatile platform for the synthesis of diverse kinase inhibitor libraries. The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core, which is present in numerous kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
This compound and its derivatives serve as crucial intermediates in the synthesis of inhibitors targeting a range of kinases, including Janus kinase 2 (JAK2) and Pim-1 kinase. The general strategy involves the chemical modification of the pyridine ring, followed by cyclization to form the core structure of the kinase inhibitor.
Synthesis of Janus Kinase 2 (JAK2) Inhibitors
Derivatives of 2-amino-5-methylpyridine have been utilized in the synthesis of potent JAK2 inhibitors. A common synthetic route involves the conversion of 2-amino-5-methylpyridine to a 2-chloro-5-methyl-3-nitropyridine intermediate. This intermediate can then undergo nucleophilic substitution and subsequent amide coupling to yield potent JAK2 inhibitors.[1]
Synthesis of Pim-1 Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold, accessible from 2-aminonicotinonitrile derivatives, is a key feature of many Pim-1 kinase inhibitors. The synthesis of these inhibitors often involves the cyclization of a substituted pyridine precursor to form the bicyclic core, followed by further functionalization to enhance potency and selectivity.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from precursors related to this compound.
Table 1: Inhibitory Activity of Synthesized Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | Pim-1 | 11.4 - 34.6 | [2] |
| Aminopyridine Derivatives | JAK2 | 8500 - 12200 | [1] |
| Pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4/CYCLIN D1 | - | [3] |
| Thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 cell line | 13 - 23 | [4] |
| 5-(pyrimidin-2-ylamino)picolinonitrile | CHK1 | 0.4 | [5] |
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 | 0.57 | [2] |
| Compound 11 | MCF-7 | 1.31 | [2] |
| Compound 4 | HepG2 | 1.13 | [2] |
| Compound 11 | HepG2 | 0.99 | [2] |
| Staurosporine (Control) | MCF-7 | 6.76 | [2] |
| Staurosporine (Control) | HepG2 | 5.07 | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis of kinase inhibitors using 2-amino-5-methyl-3-nitropyridine derivatives. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Core
This protocol outlines a common method for the construction of the pyrido[2,3-d]pyrimidine scaffold, a core component of many kinase inhibitors.
Step 1: Acylation of 2-aminonicotinonitrile derivative A solution of the o-aminonicotinonitrile derivative in a suitable solvent (e.g., dioxane) is treated with an acylating agent (e.g., acid chloride or anhydride) in the presence of a base (e.g., triethylamine or pyridine). The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.
Step 2: Intramolecular Cyclization The acylated intermediate is then subjected to intramolecular heterocyclization to form the pyrido[2,3-d]pyrimidine ring system. This can be achieved by heating the intermediate in a high-boiling point solvent, sometimes in the presence of a catalyst.
Step 3: Further Functionalization The resulting pyrido[2,3-d]pyrimidine core can be further modified at various positions to synthesize a library of potential kinase inhibitors. Common modifications include nucleophilic aromatic substitution, cross-coupling reactions, and derivatization of existing functional groups.
For a more detailed, specific example, the synthesis of certain Pim-1 inhibitors involved the initial cyclization of an N-cyclohexyl derivative with cyanoacetamide to yield a nicotinamide, which was then subjected to acylation and intramolecular heterocyclization.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from substituted pyridines.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Caption: Tropomyosin Receptor Kinase (TRK) Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: General workflow for kinase inhibitor development.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 2-Methylamino-5-methyl-3-nitropyridine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive protocol for the purification of 2-Methylamino-5-methyl-3-nitropyridine via recrystallization. It includes a solvent screening guide, a detailed experimental procedure, and a visual workflow to aid in obtaining a high-purity crystalline product.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and materials science. The purity of this compound is critical for its intended use, as impurities can lead to undesirable side reactions, reduced efficacy, and inaccurate characterization. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This application note details a systematic approach to developing a successful recrystallization protocol for this compound.
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. The following table provides a structured framework for screening potential solvents. Researchers should perform small-scale solubility tests to populate this table and identify the optimal solvent or solvent mixture. For related nitropyridine compounds, solvents such as dimethylformamide (DMFA), water, ethanol, methanol, and ether have been utilized.[1][2][3][4]
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation (Yes/No) | Remarks (e.g., Color, Crystal Habit, Oiling Out) |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Water | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| n-Hexane/Ethyl Acetate | ||||
| Dichloromethane | ||||
| Dimethylformamide (DMFA) | A similar compound, 3-methyl-5-nitropyridin-2-amine, was recrystallized from DMFA.[1] |
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (from screening)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capability)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent portion-wise until the compound completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper).
-
Quickly pour the hot solution through the preheated funnel to remove insoluble materials. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
-
Once dry, determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
-
Use caution when heating flammable solvents. Avoid open flames.
References
using 2-Methylamino-5-methyl-3-nitropyridine as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylamino-5-methyl-3-nitropyridine as a versatile building block in organic synthesis. This compound is of significant interest in medicinal chemistry and materials science due to the reactive nature of its substituted pyridine core. The presence of a nitro group, a methylamino group, and a methyl group at strategic positions on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1][2][3][4]
Overview of Reactivity and Applications
This compound is an electron-deficient heterocyclic compound, a characteristic enhanced by the strong electron-withdrawing nature of the nitro group. This electronic feature makes the pyridine ring susceptible to nucleophilic attack, particularly through nucleophilic aromatic substitution (SNAr) reactions.[5][6] The nitro group at the 3-position can act as a leaving group, allowing for the introduction of a wide range of nucleophiles at this position.[6][7]
The methylamino group at the 2-position and the methyl group at the 5-position also offer sites for further functionalization. The secondary amine of the methylamino group can undergo various reactions such as acylation, alkylation, and participation in cross-coupling reactions.[8] The methyl group can potentially be functionalized through oxidation or condensation reactions.
Key Applications:
-
Medicinal Chemistry: As a building block for the synthesis of novel pharmaceutical agents. Pyridine derivatives are prevalent in a wide range of FDA-approved drugs.[1][4] The structural motifs accessible from this building block are relevant in the development of kinase inhibitors and other therapeutic agents.
-
Agrochemicals: Serves as a precursor for the development of new pesticides and herbicides.[2][3]
-
Materials Science: Used in the synthesis of organic dyes and materials with interesting photophysical properties.[6]
Key Reactions and Transformations
Nucleophilic Aromatic Substitution (SNAr)
The most prominent application of this compound is its use as a substrate in SNAr reactions. The nitro group at the 3-position can be displaced by a variety of nucleophiles, including:
-
O-Nucleophiles: Alkoxides and phenoxides to form ether linkages.
-
N-Nucleophiles: Amines and anilines to generate substituted aminopyridines.
-
S-Nucleophiles: Thiolates to produce thioethers.[6]
-
C-Nucleophiles: Carbanions, such as those derived from malonates, to form new carbon-carbon bonds.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a pathway to 2,3-diamino-5-methylpyridine derivatives. These diamino compounds are valuable precursors for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are important scaffolds in medicinal chemistry.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-amino-3-methyl-5-nitropyridine.[9]
Materials:
-
2-Methylamino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Dimethylformamide (DMF)
-
Water
-
Ice
Procedure:
-
In a flask, dissolve 2-methylamino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material) while cooling in an ice bath (0 °C).
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while maintaining the temperature at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until a precipitate forms.
-
Collect the precipitate by filtration and wash it with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as aqueous DMF, to yield this compound.
Expected Yield: Based on the synthesis of the 2-amino analog, a yield of approximately 35% can be anticipated.[9]
General Protocol for Nucleophilic Aromatic Substitution with a Thiol
This protocol is based on the reaction of 2-methyl-3-nitropyridines with S-nucleophiles.[6]
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.0-1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the thiol (1.0-1.2 eq) and potassium carbonate (1.0-1.5 eq).
-
Stir the reaction mixture at 60 °C for 1-2 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and acidify to pH 3 with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Data for 2-Amino-3-methyl-5-nitropyridine (Reference) | Expected Data for this compound (Predicted) |
| Molecular Formula | C₆H₇N₃O₂[10] | C₇H₉N₃O₂ |
| Molecular Weight | 153.14 g/mol [10] | 167.17 g/mol |
| Appearance | Solid[11] | Solid |
| ¹H NMR | Signals for aromatic protons, methyl protons, and amino protons. | Signals for aromatic protons, N-methyl protons, C-methyl protons, and NH proton. |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons and the methyl carbon. | Signals corresponding to the pyridine ring carbons, N-methyl carbon, and C-methyl carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, NO₂ stretching (asymmetric and symmetric), and aromatic C=C and C=N stretching.[11] | Similar to the amino analog, with additional peaks corresponding to the N-methyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | Molecular ion peak at m/z = 167. |
Note: The data for this compound is predicted based on the known data for the closely related 2-amino-3-methyl-5-nitropyridine. Experimental verification is required.
Logical Workflow for Synthesis and Application
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transition Metal-Catalyzed Cross-Coupling Reactions with Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the cross-coupling of nitropyridines, a class of substrates of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitro group and the prevalence of the pyridine scaffold in bioactive molecules. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of halopyridines in these transformations. This guide covers key cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, with a focus on palladium, nickel, and copper-based catalytic systems.
General Workflow for Transition Metal-Catalyzed Cross-Coupling Reactions
The successful execution of a cross-coupling reaction is contingent on the careful exclusion of oxygen and moisture, as the catalysts, particularly in their active Pd(0) or Ni(0) states, are often air-sensitive. A general workflow is depicted below.
General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a boronic acid (or its ester) and an organic halide. It is widely used for the synthesis of biaryl and heteroaryl compounds.
General Catalytic Cycle
Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Halonitropyridines
| Entry | Halonitropyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 3-Bromo-5-nitropyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |
| 4 | 4-Chloro-3-nitropyridine | 3-Fluorophenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 81[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-nitropyridine with Phenylboronic Acid
Materials:
-
2-Chloro-3-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-nitropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed dioxane and water mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-3-nitropyridine.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. It is a powerful method for the vinylation of aryl and heteroaryl halides.
Quantitative Data for Heck Reaction of Halonitropyridines
| Entry | Halonitropyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-nitropyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 88 |
| 2 | 3-Bromo-5-nitropyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 140 | 24 | 90[2] |
| 3 | 2-Chloro-3-nitropyridine | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 16 | 75[3] |
| 4 | 5-Bromo-2-methyl-3-nitropyridine | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa | Ethanol | 140 (mw) | 0.5 | 71[4] |
Experimental Protocol: Heck Reaction of 2-Bromo-5-nitropyridine with Styrene
Materials:
-
2-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vial
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine 2-bromo-5-nitropyridine, Pd(OAc)₂, and P(o-tol)₃.[5]
-
Add anhydrous DMF and triethylamine via syringe.[5]
-
Add styrene to the reaction mixture.[5]
-
Seal the tube and heat the mixture to 100 °C with stirring for 24 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
Purify the residue by column chromatography to obtain 5-nitro-2-styrylpyridine.[5]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Quantitative Data for Sonogashira Coupling of Halonitropyridines
| Entry | Halonitropyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-5-nitropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 65 | 4 | 91 |
| 2 | 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ (5) | - | - | [TBP][4EtOV] | - | - | 72[6] |
| 3 | 3-Bromo-2-chloro-5-nitropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 2-Iodo-3-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 6 | 89 |
Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-nitropyridine with Phenylacetylene
Materials:
-
2-Iodo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-nitropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add phenylacetylene via syringe and heat the reaction mixture to 65 °C.
-
Stir for 4 hours, monitoring the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-nitro-2-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.
Quantitative Data for Buchwald-Hartwig Amination of Halonitropyridines
| Entry | Halonitropyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 4-Chloro-3-nitropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 88 |
| 3 | 2-Bromo-3-nitropyridine | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 8 | 91 |
| 4 | 2-Chloropyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine with Morpholine
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Sealed tube
Procedure:
-
In a glovebox, charge a sealed tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 2-chloro-5-nitropyridine and a magnetic stir bar.
-
Add toluene, followed by morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography to give 4-(5-nitropyridin-2-yl)morpholine.
Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles, which are important intermediates in organic synthesis.
Quantitative Data for Palladium-Catalyzed Cyanation of Halonitropyridines
| Entry | Halonitropyridine | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | THF | 67 | 20 | High |
| 2 | 2-Bromo-5-nitropyridine | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 6 | 85 |
| 3 | 3-Iodo-5-nitropyridine | KCN | Pd₂(dba)₃ (2) | dppf (4) | 18-crown-6 | Toluene | 100 | 12 | 90 |
| 4 | 4-Chloro-3-nitropyridine | Acetone cyanohydrin | Pd₂(dba)₃ (2) | dppf (4) | - | Toluene | 100 | 5 | 78 |
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloro-3-nitropyridine
Materials:
-
2-Chloro-3-nitropyridine (10 mmol, 1.0 equiv)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (10 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 1 mol%)
-
Tetrahydrofuran (THF) (280 mL)
Procedure:
-
Dissolve 2-chloro-3-nitropyridine, potassium ferrocyanide, and palladium(II) acetate in THF under a nitrogen atmosphere.
-
Heat the reaction mixture to 67 °C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction solution with ethyl acetate.
-
Filter the mixture and wash the filtrate twice with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain 3-nitro-2-cyanopyridine.
Logical Relationships of Catalytic Systems
The choice of the catalytic system is crucial for the success of the cross-coupling reaction and depends on the specific transformation and the nature of the substrates.
Catalytic systems for nitropyridine cross-coupling.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers engaged in the synthesis of functionalized nitropyridines. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates. The electron-deficient nature of the nitropyridine ring generally facilitates oxidative addition, making these substrates amenable to a wide range of cross-coupling reactions. These methodologies are expected to be valuable for the development of novel pharmaceuticals and functional materials.
References
- 1. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylamino-5-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylamino-5-methyl-3-nitropyridine.
Troubleshooting Guides
Low yield is a common issue in the nitration of pyridine derivatives. The following table outlines potential problems, their probable causes, and recommended solutions to improve the yield and purity of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently strong nitrating agent: The pyridine ring is electron-deficient and requires potent nitrating conditions. 2. Reaction temperature is too low: Nitration of pyridines often requires elevated temperatures to proceed at a reasonable rate. 3. Protonation of the pyridine nitrogen: In a strong acidic medium, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic substitution. | 1. Use a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid (oleum). 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. For similar syntheses, temperatures in the range of 40-60°C have been effective. 3. While unavoidable, using the appropriate amount of sulfuric acid can help to optimize the concentration of the active nitronium ion (NO₂⁺). |
| Formation of Multiple Products/Impurities | 1. Over-nitration (di-nitration): The reaction conditions are too harsh, leading to the introduction of a second nitro group. 2. Isomer formation: Nitration may occur at other positions on the pyridine ring. 3. Side reactions: Oxidation of the starting material or product may occur under strong acidic and oxidizing conditions. | 1. Carefully control the stoichiometry of the nitrating agent. Use a slight excess of nitric acid. Slowly add the nitrating agent to the reaction mixture to maintain a low concentration of the nitrating species. 2. Control the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous work-up solution. 2. Formation of a stable salt. | 1. After quenching the reaction with ice, carefully neutralize the solution with a base (e.g., aqueous ammonia or sodium carbonate) to a pH of 7-8 to precipitate the product. 2. Ensure complete neutralization to break any salts formed between the product and the strong acid. |
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for the synthesis of this compound?
A1: Due to the electron-withdrawing nature of the pyridine ring, a strong nitrating agent is required. A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used. Fuming nitric acid in combination with sulfuric acid can also be employed for less reactive substrates.
Q2: How critical is the reaction temperature?
A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to over-nitration and the formation of side products. It is recommended to start at a lower temperature (e.g., 0°C) during the addition of the nitrating agent and then gradually increase the temperature to the desired level while monitoring the reaction progress.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken, quenched, and analyzed to determine the ratio of starting material to product.
Q4: What are the common side products in this reaction?
A4: Common side products can include di-nitrated products and other positional isomers. The starting material, 2-methylamino-5-methylpyridine, has activating methylamino and methyl groups, which can direct nitration to other positions if the reaction conditions are not carefully controlled.
Q5: What is the best method for purifying the final product?
A5: The crude product, after precipitation and filtration, can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be used for further purification if necessary.
Experimental Protocols
The following is an adapted experimental protocol for the synthesis of this compound, based on the synthesis of the closely related compound, 2-amino-3-methyl-5-nitropyridine.
Materials:
-
2-Methylamino-5-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Aqueous Ammonia (25%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methylamino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution to pH 7-8 by the slow addition of aqueous ammonia.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
minimizing isomer formation during nitration of 2-amino-5-methylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-amino-5-methylpyridine. Our goal is to help you minimize the formation of unwanted isomers and optimize the yield of your desired product.
Troubleshooting Guide: Minimizing Isomer Formation
The nitration of 2-amino-5-methylpyridine can yield a mixture of isomers, primarily the 3-nitro and 6-nitro products, along with potential di-nitrated species. The distribution of these isomers is highly dependent on the reaction conditions. Use the following guide to troubleshoot and optimize your reaction.
Problem: Low Yield of Desired Isomer and/or Complex Product Mixture
| Observation | Potential Cause(s) | Suggested Solution(s) |
| High proportion of 3-nitro isomer | - High reaction temperature.- Highly acidic conditions favoring the rearrangement of the nitramine intermediate. | - Maintain a low reaction temperature (e.g., -10°C to 0°C) during the addition of the nitrating agent.- Use a less acidic nitrating system, if compatible with the reaction. |
| Significant formation of 6-nitro isomer | - Steric hindrance at the 3-position.- Electronic effects favoring substitution at the 6-position. | - While difficult to avoid completely due to the directing effects of the amino group, careful temperature control can influence the isomer ratio. |
| Presence of di-nitrated products | - Use of excess nitrating agent.- Reaction temperature is too high. | - Use a stoichiometric amount of the nitrating agent (e.g., 1.0 to 1.1 equivalents).- Maintain a low and consistent reaction temperature. |
| Low overall yield | - Incomplete reaction.- Degradation of starting material or product. | - Increase the reaction time at a low temperature.- Ensure the reaction is performed under anhydrous conditions to prevent side reactions.- Use a milder nitrating agent. |
| Formation of a nitramine intermediate (2-nitramino-5-methylpyridine) | - Reaction temperature is too low for rearrangement to the ring-nitrated product. | - After the initial nitration at low temperature, allow the reaction to slowly warm to room temperature or slightly above to facilitate the rearrangement. Monitor the reaction progress by TLC or LC-MS. |
Estimated Isomer Distribution Under Various Conditions
The following table provides an estimation of the isomer distribution based on typical nitration reactions of substituted aminopyridines. Actual results may vary.
| Nitrating Agent | Temperature (°C) | Estimated Major Isomer | Estimated Minor Isomer(s) |
| Conc. H₂SO₄ / Conc. HNO₃ | -10 to 0 | 6-nitro | 3-nitro |
| Conc. H₂SO₄ / Fuming HNO₃ | 0 to 20 | 6-nitro | 3-nitro, di-nitro |
| Acetic Anhydride / HNO₃ | 0 to 10 | 6-nitro | 3-nitro |
| High Temperature (e.g., 130°C) | 130 | 3-nitro (as the hydroxypyridine after hydrolysis)[1] | Other degradation products |
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for nitration on the 2-amino-5-methylpyridine ring?
A1: The most likely positions for electrophilic nitration are the 3- and 6-positions. The 2-amino group is a strong activating and ortho-, para-directing group. In this case, the 3-position is ortho and the 5-position is para (already substituted with a methyl group). The 6-position is also activated. Therefore, you can expect a mixture of 2-amino-5-methyl-3-nitropyridine and 2-amino-5-methyl-6-nitropyridine.
Q2: How does temperature affect the isomer distribution?
A2: Temperature is a critical factor. Lower temperatures (e.g., -10°C to 0°C) generally favor the kinetic product, which is often the less sterically hindered isomer. In the case of 2-amino-5-methylpyridine, this may lead to a higher proportion of the 6-nitro isomer. Higher temperatures can lead to the formation of the thermodynamic product and also increase the likelihood of di-nitration and side reactions. One study on the synthesis of 2-hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine was conducted at a high temperature of 130°C, suggesting that forcing conditions can favor substitution at the 3-position, followed by hydrolysis of the amino group.[1]
Q3: What is the role of the nitramine intermediate?
A3: In the nitration of aminopyridines, the initial attack of the nitronium ion can occur on the exocyclic amino group to form a nitramine intermediate (2-nitramino-5-methylpyridine). This intermediate can then undergo an acid-catalyzed rearrangement to place the nitro group on the pyridine ring, typically at the ortho or para positions relative to the amino group. The conditions of this rearrangement (temperature and acidity) can influence the final isomer ratio.
Q4: How can I favor the formation of the 3-nitro isomer?
A4: Based on available literature for analogous compounds, favoring the 3-nitro isomer is challenging via direct nitration. High reaction temperatures might increase its proportion but can also lead to unwanted side products and degradation. A multi-step synthetic approach might be more effective. This could involve protecting the amino group, performing the nitration, and then deprotecting.
Q5: Are there alternative methods to direct nitration for obtaining a single isomer?
A5: Yes, if direct nitration does not provide the desired regioselectivity, consider a multi-step synthesis. For example, to obtain the 3-nitro isomer, one could start with a pyridine derivative that already has substituents that direct nitration to the desired position, followed by the introduction of the amino and methyl groups.
Experimental Protocols
The following is a general protocol for the nitration of an aminomethylpyridine, which can be adapted for 2-amino-5-methylpyridine.
General Protocol for the Nitration of 2-amino-5-methylpyridine
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (d=1.5) or Concentrated nitric acid (70%)
-
Ice
-
Concentrated ammonia solution
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (1.0 eq.) in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid, while keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonia solution, keeping the temperature below 20°C.
-
The product will precipitate out of the solution. Filter the solid and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water). The different isomers may also be separable by column chromatography.
Visualizations
Caption: Possible pathways for the nitration of 2-amino-5-methylpyridine.
Caption: A workflow for troubleshooting isomer formation in nitration reactions.
References
Technical Support Center: Purification of 2-Methylamino-5-methyl-3-nitropyridine
Welcome to the technical support center for the purification of 2-Methylamino-5-methyl-3-nitropyridine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Q1: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?
A1: Low recovery after recrystallization can be attributed to several factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will result in a lower yield as more of the compound will stay dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, reducing the purity and potentially the overall isolated yield of the desired compound.
-
Incomplete Precipitation: The cooling time or temperature may be insufficient for complete crystallization.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents to find the optimal one for recrystallization. Common solvents for similar pyridine derivatives include dimethylformamide (DMFA), ethanol, and mixtures of solvents like methylene chloride/hexane.[1][2]
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
-
Sufficient Cooling Time: Ensure the solution is cooled for an adequate amount of time to maximize crystal formation.
Issue 2: Presence of Isomeric Impurities
Q2: My purified product contains isomeric impurities. How can I remove them?
A2: The presence of isomers is a common challenge in the synthesis of substituted pyridines.[3][4] The separation of these closely related compounds can be difficult.
Troubleshooting Steps:
-
Fractional Recrystallization: This technique involves multiple recrystallization steps, where each step enriches the desired isomer. This can be effective if the isomers have slightly different solubilities.
-
Column Chromatography: This is a highly effective method for separating isomers. The choice of stationary phase (e.g., silica gel) and eluent is critical for achieving good separation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on the synthesis of structurally related compounds, common impurities may include:
-
Unreacted starting materials.
-
Isomeric byproducts, such as those with the nitro group at a different position.
-
Over-methylated or under-methylated species.
-
Byproducts from side reactions, which can be introduced by the pyrolysis of solvents like DMF.[5]
Q2: What is a suitable method for purifying this compound on a large scale?
A2: For large-scale purification, recrystallization is often preferred over column chromatography due to its cost-effectiveness and simplicity. However, developing an efficient and scalable recrystallization protocol is key. In some cases, an innovative synthesis process that minimizes impurity formation can reduce the need for extensive purification, making the overall process more economical and environmentally friendly.[6]
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: Place the crude product in a flask. Add a minimal amount of a suitable solvent (e.g., DMFA) and heat the mixture with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification by column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of methylene chloride and methanol) and pack it into a chromatography column.[3][4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary
Table 1: Comparison of Purification Methods for Pyridine Derivatives
| Purification Method | Advantages | Disadvantages | Typical Recovery | Purity |
| Recrystallization | Scalable, cost-effective | Solvent-dependent, may not remove all impurities | 60-90% | >98% |
| Column Chromatography | High resolution, effective for isomer separation | Less scalable, solvent-intensive, more costly | 50-80% | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylamino-5-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Methylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the multi-ton scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: There are two primary feasible routes for the large-scale synthesis of this compound:
-
Route 1: Nitration of 2-Methylamino-5-methylpyridine. This route involves the direct nitration of the methylated starting material.
-
Route 2: Methylation of 2-Amino-5-methyl-3-nitropyridine. This route involves the initial synthesis of the amino-nitro intermediate, followed by N-methylation.
The choice of route will depend on the availability and cost of the starting materials, as well as the desired regioselectivity and ease of purification.
Q2: What are the main challenges encountered during the nitration of aminopyridine derivatives?
A2: The main challenges include:
-
Controlling the exothermicity of the reaction: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Achieving high regioselectivity: The amino group is an activating and ortho-, para-directing group. In the case of 2-amino-5-methylpyridine derivatives, the nitro group is desired at the 3-position. However, side products with nitration at other positions can occur.
-
Preventing over-nitration: The use of strong nitrating agents can lead to the introduction of multiple nitro groups.
-
Handling of hazardous reagents: Concentrated sulfuric and nitric acids are corrosive and require specialized handling procedures.
Q3: What are the common side reactions during the N-methylation of 2-Amino-5-methyl-3-nitropyridine?
A3: Common side reactions include:
-
Over-methylation: The formation of the N,N-dimethylated product can occur, especially with the use of excess methylating agent.
-
N-oxide formation: The pyridine nitrogen can be oxidized, particularly if the reaction conditions are not carefully controlled.
-
Reaction with the nitro group: Under certain conditions, the methylating agent could potentially interact with the nitro group, although this is less common.
Q4: How can the product be purified on a large scale?
A4: Large-scale purification of this compound typically involves:
-
Crystallization: Recrystallization from a suitable solvent system is the most common method for purifying the final product. Solvents like ethanol, isopropanol, or mixtures with water can be effective.
-
Washing: The crude product is often washed with water and sometimes a mild base to remove residual acids from the nitration step.
-
Filtration: Standard industrial filtration equipment can be used to isolate the purified solid.
Troubleshooting Guides
Route 1: Nitration of 2-Methylamino-5-methylpyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products due to incorrect temperature. - Loss of product during workup. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain strict temperature control, typically between 0-10°C during the addition of the nitrating agent. - Optimize the neutralization and extraction steps to minimize product loss. |
| Poor Regioselectivity (presence of other nitro isomers) | - Reaction temperature is too high. - Incorrect ratio of nitric acid to sulfuric acid. | - Lower the reaction temperature. - Adjust the composition of the nitrating mixture. A higher proportion of sulfuric acid can sometimes improve regioselectivity. |
| Formation of Dark-Colored Impurities | - Over-nitration or oxidation side reactions. - Reaction temperature is too high. | - Ensure the temperature is strictly controlled. - Consider the use of a milder nitrating agent if possible. - Purify the crude product by recrystallization, possibly with the use of activated carbon. |
| Runaway Reaction | - Poor heat dissipation on a large scale. - Too rapid addition of the nitrating agent. | - Ensure the reactor has adequate cooling capacity. - Add the nitrating agent slowly and monitor the internal temperature continuously. - Have a quenching agent readily available. |
Route 2: Methylation of 2-Amino-5-methyl-3-nitropyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Ineffective methylating agent or base. - Decomposition of starting material or product. | - Monitor the reaction progress by TLC or HPLC. - Ensure the base is strong enough to deprotonate the amino group. - Use a more reactive methylating agent if necessary (e.g., dimethyl sulfate instead of methyl iodide). - Conduct the reaction under an inert atmosphere to prevent oxidative decomposition. |
| Formation of N,N-dimethylated byproduct | - Excess methylating agent. - Prolonged reaction time or high temperature. | - Use a stoichiometric amount or a slight excess of the methylating agent. - Optimize the reaction time and temperature to favor mono-methylation. |
| Product is difficult to purify | - Presence of unreacted starting material and over-methylated product. | - Optimize the reaction conditions to maximize the yield of the desired product. - Employ fractional crystallization or column chromatography for purification if necessary, although this is less ideal for large-scale production. |
| Inconsistent Results | - Variable quality of reagents. - Inconsistent reaction conditions. | - Use reagents of known purity and concentration. - Standardize all reaction parameters, including temperature, addition rates, and stirring speed. |
Experimental Protocols
Route 1: Nitration of 2-Methylamino-5-methylpyridine (Adapted from analogous procedures)
-
Preparation of the Nitrating Mixture: In a separate, cooled reactor, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Reaction Setup: Charge the main reactor with 2-Methylamino-5-methylpyridine and cool to 0-5°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 2-Methylamino-5-methylpyridine, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the mixture at 0-10°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) while keeping the temperature low.
-
Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and then dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Route 2: Methylation of 2-Amino-5-methyl-3-nitropyridine
-
Preparation of 2-Amino-5-methyl-3-nitropyridine: Synthesize this intermediate by the nitration of 2-Amino-5-methylpyridine using a mixture of concentrated nitric and sulfuric acids, following a similar procedure to the nitration step in Route 1.
-
Reaction Setup: In a reactor, dissolve 2-Amino-5-methyl-3-nitropyridine in a suitable solvent (e.g., DMF or DMSO).
-
Deprotonation: Add a strong base (e.g., sodium hydride or potassium carbonate) to the solution and stir until deprotonation is complete.
-
Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture, maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the desired product is formed and the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from an appropriate solvent.
Quantitative Data Summary
| Parameter | Route 1: Nitration | Route 2: Methylation |
| Starting Material | 2-Methylamino-5-methylpyridine | 2-Amino-5-methyl-3-nitropyridine |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | NaH (or K₂CO₃), (CH₃)₂SO₄ (or CH₃I) |
| Typical Temperature | 0-10°C | 25-50°C |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purification Method | Recrystallization | Recrystallization |
Visualizations
managing reaction temperature in nitropyridine synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the critical parameter of reaction temperature during nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in nitropyridine synthesis? A1: Temperature control is paramount for several reasons. The nitration of pyridine derivatives is often a highly exothermic reaction, and improper temperature management can lead to dangerous runaway reactions.[1] Furthermore, temperature influences both reaction rate and selectivity. Pyridine is less reactive than benzene, necessitating harsh conditions like high temperatures for nitration to proceed, which can also promote the formation of undesired side products and dinitrated species.[2] Precise temperature control is key to achieving a safe reaction with optimal yield and purity.
Q2: What is a "runaway reaction" and how can I prevent it during nitration? A2: A runaway reaction is an uncontrolled, accelerating exothermic process where the rate of heat generation exceeds the rate of heat removal.[3] This can cause a rapid increase in temperature and pressure, potentially leading to vessel rupture or explosion. Prevention strategies are crucial:
-
Slow Reagent Addition: Add the nitrating agent dropwise to control the rate of heat generation.[1][2]
-
Efficient Cooling: Use an appropriately sized ice bath or a cryostat to maintain a consistent, low temperature.[1]
-
Dilution: Performing the reaction in a larger volume of solvent helps to dissipate heat more effectively.[1]
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Continuous Flow Chemistry: For larger scale or highly exothermic systems, continuous flow reactors provide superior temperature control and are inherently safer.[1][4]
Q3: My nitration reaction is resulting in very low yields. Could temperature be the cause? A3: Yes, temperature is a likely factor. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion and recovery of starting material.[5] Conversely, if the temperature is too high, it can lead to the degradation of starting materials or products, or the formation of unwanted byproducts, thus reducing the yield of the desired nitropyridine.[2] Finding the optimal temperature for your specific substrate is crucial.
Q4: How does temperature affect the regioselectivity (i.e., the position of the nitro group) of the reaction? A4: Temperature can influence the distribution of isomers. While the primary product of direct nitration is typically 3-nitropyridine due to the electronic properties of the pyridine ring, temperature can affect the kinetics of competing reaction pathways.[2] In some cases, side reactions like N-nitration of an amino group can occur at lower temperatures, which may rearrange to different C-nitro isomers upon heating, thereby affecting the final product ratio.[5]
Troubleshooting Guide
Issue 1: The reaction is overheating, and the temperature is difficult to control.
-
Possible Cause: The rate of addition of the nitrating agent is too fast, or the cooling system is inefficient. Nitration reactions are highly exothermic.[4]
-
Suggested Solution: Immediately slow down or stop the addition of the nitrating agent. Ensure your reaction flask is adequately submerged in the cooling bath (e.g., ice-salt or dry ice/acetone). Consider diluting the reaction mixture with more of the solvent (e.g., sulfuric acid) if the protocol allows. For future experiments, reduce the addition rate and ensure your cooling apparatus is sufficient for the scale of the reaction.[1]
Issue 2: Significant amounts of dinitrated byproducts are forming.
-
Possible Cause: The reaction temperature is too high, or the reaction time is too long, promoting a second nitration event.[2]
-
Suggested Solution:
-
Lower the Temperature: Reducing the reaction temperature can significantly decrease the rate of the second nitration.[2]
-
Reduce Nitrating Agent: Use a minimal excess of the nitrating agent to limit the potential for over-nitration.[2]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction as soon as the desired mono-nitrated product is maximized, before significant dinitration occurs.[2]
-
Issue 3: The reaction is sluggish or fails to proceed to completion.
-
Possible Cause: The reaction temperature is too low. The pyridine ring, especially when protonated in strong acid, is strongly deactivated and requires sufficient thermal energy to react.[5]
-
Suggested Solution: Cautiously increase the reaction temperature in small increments (e.g., 10°C).[5] Monitor the reaction closely by TLC or other methods to check for product formation. Be aware that increasing the temperature may also increase byproduct formation.
Data Presentation: Reaction Conditions
The following table summarizes various reaction conditions for nitropyridine synthesis, highlighting the importance of temperature.
| Starting Material | Nitrating Agent/System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125–130 | 3 | 4-Nitropyridine N-oxide | >90 | [6] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100–105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70–73 | [6] |
| 2-Amino-5-bromopyridine | 95% HNO₃ / H₂SO₄ | 0 → RT → 50–60 | 3 | 2-Amino-5-bromo-3-nitropyridine | 78 | [7] |
| 2-Aminopyridine | conc. HNO₃ / conc. H₂SO₄ | 10–20 (addition), 40–50 (reaction) | 4–5 | 2-Amino-5-nitropyridine / 2-Amino-3-nitropyridine | N/A | [8] |
| Dinitropyridone, Ketone, NH₃ | N/A (TCRT) | 70 | 3 | Substituted 5-Nitropyridine | 27–83 | [9] |
| Dinitropyridone, Ketone, NH₃ | N/A (TCRT in autoclave) | 120 | 3 | Substituted 5-Nitropyridine | 21–81 | [9] |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [6][10]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.[6]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, internal thermometer, reflux condenser, and an addition funnel, add 9.51 g of pyridine-N-oxide. Heat the flask to 60°C.[10]
-
Addition of Nitrating Agent: Transfer the prepared nitrating acid to the addition funnel. Add the acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.[10]
-
Heating: After the addition is complete, heat the reaction mixture, maintaining an internal temperature of 125-130°C for 3 hours.[10]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the solution to a pH of 7-8 by slowly adding a saturated sodium carbonate solution. A yellow solid will precipitate.[6]
-
Isolation: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from acetone.[6]
Protocol 2: General Method for Controlled Nitration of 2-Amino-5-bromopyridine [7]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 500 mL of concentrated sulfuric acid and cool it in an ice bath.
-
Substrate Addition: Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine in portions, ensuring the internal temperature does not exceed 5°C.[7]
-
Nitrating Agent Addition: Add 26 mL of 95% nitric acid dropwise while maintaining the temperature at 0°C.[7]
-
Staged Heating: After addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour. Finally, heat the mixture at 50–60°C for 1 hour.[7]
-
Work-up: Cool the flask and pour the contents onto 5 L of ice. Neutralize the mixture with a 40% sodium hydroxide solution.
-
Isolation: Collect the precipitated solid by filtration and recrystallize to obtain the pure product.
Visualizations
Caption: Troubleshooting workflow for an overheating nitration reaction.
Caption: General experimental workflow for controlled nitropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
common side reactions in the synthesis of 2-Methylamino-5-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylamino-5-methyl-3-nitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach. Two primary routes are considered:
-
Route A: Nitration of 2-Methylamino-5-methylpyridine.
-
Route B: Methylation of 2-Amino-5-methyl-3-nitropyridine.
Route A: Nitration of 2-Methylamino-5-methylpyridine
Q1: Low yield of the desired this compound is observed. What are the potential causes and solutions?
A1: Low yields in the nitration of 2-Methylamino-5-methylpyridine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to increased side product formation.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Nitrating Agent Concentration: The concentration of the nitrating mixture (sulfuric acid and nitric acid) is crucial.
-
Solution: Ensure that concentrated sulfuric acid is used to facilitate the formation of the nitronium ion (NO₂⁺). The ratio of nitric acid to the starting material should be optimized; an excess may be required, but a large excess can lead to over-nitration or oxidative side reactions.
-
-
Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to the degradation of the pyridine ring.
Q2: My final product is contaminated with an unexpected isomer. How can I identify and minimize its formation?
A2: The formation of regioisomers is a common challenge in the nitration of substituted pyridines. The directing effects of the methylamino and methyl groups influence the position of nitration. While the 3-nitro product is expected, other isomers can form.
-
Identification: Isomers can be identified and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC.
-
Minimizing Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product and can improve regioselectivity.
-
Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of the pyridine derivative in sulfuric acid can help to control the local concentration of the electrophile and reduce the formation of undesired isomers.[1]
-
Q3: I am observing the formation of a byproduct with a higher molecular weight than my target compound. What could it be?
A3: A higher molecular weight byproduct could indicate the formation of dinitro compounds.
-
Cause: The presence of strong activating groups (methylamino and methyl) on the pyridine ring can make it susceptible to a second nitration under forcing conditions.
-
Solution:
-
Use a stoichiometric amount or a slight excess of the nitrating agent.
-
Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
Purification via column chromatography can be effective in separating the mono- and di-nitro products.
-
Route B: Methylation of 2-Amino-5-methyl-3-nitropyridine
Q1: The methylation reaction is incomplete, and I have a significant amount of unreacted starting material.
A1: Incomplete methylation can be due to several factors:
-
Insufficient Methylating Agent: The stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate) to the starting material may be inadequate.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the methylating agent.
-
-
Weak Base: The base used to deprotonate the amino group may not be strong enough.
-
Solution: Employ a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic solvent like DMF or THF.
-
-
Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gently heat the reaction mixture, for example, to 40-60 °C, while monitoring for the formation of side products.
-
Q2: I have isolated a byproduct that appears to be over-methylated. How can I avoid this?
A2: Over-methylation is a common side reaction, leading to the formation of 2-Dimethylamino-5-methyl-3-nitropyridine.
-
Cause: The newly formed secondary amine is also nucleophilic and can react with the methylating agent.
-
Solution:
-
Stoichiometry: Use only a slight excess of the methylating agent.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification: The desired mono-methylated product can usually be separated from the di-methylated byproduct by column chromatography due to differences in polarity.
-
Q3: My product is contaminated with a salt. What is its origin and how can I remove it?
A3: A common side reaction is the N-methylation of the pyridine ring nitrogen, which results in the formation of a pyridinium salt.[3][4][5]
-
Cause: The pyridine nitrogen is also a nucleophilic site that can be attacked by the methylating agent. This is especially true when using reactive methylating agents like methyl iodide.
-
Identification: Pyridinium salts are typically highly polar and may be soluble in water. They can be characterized by NMR spectroscopy.
-
Prevention and Removal:
-
Choice of Methylating Agent: Less reactive methylating agents might favor methylation on the exocyclic amino group.
-
Work-up Procedure: A standard aqueous work-up can often remove the water-soluble pyridinium salt. The organic layer containing the desired product can be extracted, dried, and concentrated.
-
Recrystallization: If the salt co-precipitates with the product, recrystallization from a suitable solvent can be an effective purification method.
-
Data Presentation
Table 1: Illustrative Effect of Temperature on the Nitration of 2-Methylamino-5-methylpyridine (Route A)
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 3-nitro isomer (%) | Yield of other isomers (%) |
| 1 | 0 | 4 | 65 | 5 |
| 2 | 10 | 2 | 70 | 8 |
| 3 | 25 | 1 | 60 | 15 |
| 4 | 50 | 0.5 | 45 | 25 |
Note: Data is illustrative to demonstrate general trends.
Table 2: Illustrative Impurity Profile in the Methylation of 2-Amino-5-methyl-3-nitropyridine (Route B)
| Entry | Methylating Agent | Equivalents | Base | Yield of Desired Product (%) | 2-Dimethylamino byproduct (%) | Pyridinium Salt (%) |
| 1 | Methyl Iodide | 1.1 | K₂CO₃ | 75 | 10 | 5 |
| 2 | Methyl Iodide | 2.0 | K₂CO₃ | 50 | 35 | 8 |
| 3 | Dimethyl Sulfate | 1.1 | NaH | 80 | 8 | 3 |
| 4 | Dimethyl Sulfate | 1.5 | NaH | 65 | 20 | 4 |
Note: Data is illustrative to demonstrate general trends.
Experimental Protocols
Protocol for Route A: Nitration of 2-Methylamino-5-methylpyridine
-
Preparation: In a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve 2-Methylamino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid (5-10 vol) and cool the mixture to 0 °C in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vol) in a separate flask, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH is approximately 8-9, keeping the temperature below 20 °C.
-
Isolation: Collect the resulting precipitate by filtration, wash it with cold water, and dry it under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol for Route B: Methylation of 2-Amino-5-methyl-3-nitropyridine
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF in a flask under a nitrogen atmosphere, add a solution of 2-Amino-5-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in methylation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the availability of starting materials and the desired purity profile.
-
Route A (Nitration) is often more direct if 2-Methylamino-5-methylpyridine is readily available. However, controlling regioselectivity during nitration can be challenging.
-
Route B (Methylation) may offer better control over the final product's substitution pattern, as the nitro group is already in place. The main challenge here is avoiding over-methylation and N-methylation of the pyridine ring.
Q2: What are the key safety precautions to take during these syntheses?
A2: Both synthetic routes involve hazardous materials and require strict safety protocols.
-
Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reactions can be exothermic and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Careful control of temperature and addition rates is crucial to prevent runaway reactions.
-
Methylation: Methylating agents like methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic. These should be handled with extreme care in a fume hood. When using sodium hydride, be aware that it is a flammable solid that reacts violently with water, releasing hydrogen gas.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the correct isomer has been synthesized and to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.
-
HPLC: An excellent method for determining the purity of the final product and quantifying impurities.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q4: Are there any "green" chemistry considerations for this synthesis?
A4: While traditional methods often use harsh reagents, some greener alternatives could be explored:
-
Nitration: Investigating solid acid catalysts or milder nitrating agents could reduce the use of large quantities of corrosive acids.
-
Methylation: The use of dimethyl carbonate as a methylating agent is considered a greener alternative to methyl halides and sulfates.
-
Solvent Choice: Whenever possible, using less hazardous solvents and minimizing solvent waste is encouraged. After the reaction, proper disposal of all chemical waste is mandatory.
References
- 1. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. rsc.org [rsc.org]
- 5. High-resolution structural study on pyridin-3-yl ebselen and its N-methylated tosylate and iodide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in Nitropyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the functionalization of nitropyridines?
A1: The regioselectivity is governed by a combination of factors. The electron-deficient nature of the pyridine ring, further amplified by the strongly electron-withdrawing nitro group, dictates the reactivity. The nitrogen atom and the nitro group activate the ring for nucleophilic attack, primarily at positions ortho and para to these activating/directing features.[1][2] This inherent electronic preference can lead to mixtures of isomers. Furthermore, steric hindrance from existing substituents can block access to certain positions, competing with the electronic effects.[3]
Q2: What are the primary positions for nucleophilic attack on a nitropyridine ring?
A2: For a typical 3-nitropyridine, nucleophilic attack is favored at the C2, C4, and C6 positions. The nitro group strongly activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr) or addition.[1] For 2- or 4-nitropyridines, the positions ortho and para to the nitro group are highly activated. The stability of the anionic Meisenheimer intermediate, which is formed during the reaction, determines the favored position of attack; positions that allow the negative charge to be delocalized onto the electronegative nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group are preferred.[1]
Q3: How does the position of the nitro group influence the functionalization strategy?
A3: The nitro group's position is critical.
-
3-Nitropyridines: Often undergo Vicarious Nucleophilic Substitution (VNS) at the C2 or C4 position.[3][4]
-
2- and 4-Nitropyridines: The nitro group is an excellent leaving group in SNAr reactions, often being displaced by a nucleophile.
-
Halogenated Nitropyridines: The halogen's position relative to the nitro group determines its lability in SNAr reactions. For instance, in 2,4-dichloro-3-nitropyridine, the chlorine at the 4-position is more easily substituted by nucleophiles.[5]
Q4: Can I functionalize the C-H bond meta to the nitro group?
A4: Direct functionalization meta to a deactivating group like a nitro group is challenging under standard electrophilic or nucleophilic conditions.[6] However, advanced strategies involving temporary dearomatization of the pyridine ring followed by a rearomatization step are emerging to achieve meta-C-H functionalization, though these are complex protocols.[7][8]
Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
-
Symptom: A mixture of regioisomers is formed, or the major product is the undesired isomer.
-
Possible Cause 1: Competing electronic activation. In some substrates, multiple positions are electronically activated to a similar degree.
-
Solution:
-
Modify the Nucleophile: Increasing the steric bulk of the nucleophile can favor attack at a less sterically hindered position.
-
Change the Solvent: The solvent can influence the stability of the intermediates and the transition states. Experiment with a range of aprotic polar (e.g., DMF, DMSO) and nonpolar (e.g., Toluene, THF) solvents.
-
Adjust Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.[9]
-
-
Possible Cause 2: Steric hindrance near the target site.
-
Solution:
-
Use a Smaller Nucleophile: If the target position is sterically crowded, a less bulky nucleophile may gain access more easily.
-
Consider an Alternative Strategy: If SNAr is not selective, a different reaction class like a metal-catalyzed cross-coupling might offer better control if a suitable handle (e.g., a halide) can be installed at the desired position.
-
Issue 2: Low Yield in Vicarious Nucleophilic Substitution (VNS) Reactions
-
Symptom: The desired alkylated nitropyridine is obtained in low yield, or not at all.
-
Possible Cause 1: The intermediate Meisenheimer adduct is stable and does not proceed to the final product.
-
Solution:
-
Steric Repulsion: The VNS mechanism involves a base-induced β-elimination that requires the alkyl substituent and the adjacent nitro group to be coplanar with the ring to stabilize the resulting anion.[10] If the carbanion is too bulky (e.g., from an isopropyl group), this planarization is sterically hindered, and the reaction stalls at the adduct stage.[3] Use a less-branched carbanion precursor if possible.
-
Base Strength: Ensure a sufficiently strong base (e.g., t-BuOK, NaH) is used in stoichiometric amounts to facilitate both the initial carbanion formation and the subsequent elimination step.
-
-
Possible Cause 2: Competing side reactions or degradation of starting material.
-
Solution:
-
Optimize Temperature: VNS reactions are often run at low temperatures (e.g., -78 °C to -40 °C) to control the reactivity of the strong nucleophiles and bases involved.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) as the carbanionic intermediates are highly sensitive to oxygen and moisture.[9]
-
Data Summary Tables
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Nitropyridines
| Substrate | Nucleophile | Conditions | Major Product(s) | Regioisomeric Ratio | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | 4-Aminophenol | K₂CO₃, DMF, 100 °C | 2-(4-aminophenoxy)-3-nitropyridine | >95:5 | 85 | [5] |
| 4-Chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | DMF, rt | 4-((3-aminopyridin-2-yl)thio)-3-nitropyridine | >95:5 | Not specified | [5] |
| 2,4-Dichloro-3-nitropyridine | Various amines | Not specified | 2-Chloro-4-(amino)-3-nitropyridine | Selective C4 substitution | Not specified | [5] |
| 2-Chloro-3,5-dinitropyridine | Thioamides | Not specified | 2-(amino)-6-nitrothiazolo[5,4-b]pyridines | Selective C2 substitution | Not specified | [5] |
Table 2: Regioselectivity in Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine
| Carbanion Precursor | Base | Conditions | Major Product(s) | Regioisomeric Ratio (C4:C2) | Yield (%) | Reference |
| Chloromethyl phenyl sulfone | t-BuOK | THF, -78 °C | 4-(phenylsulfonylmethyl)-3-nitropyridine | High C4 selectivity | ~80-90 | [3][10] |
| Ethyl phenyl sulfone | t-BuOK | THF, -78 °C | 4-(1-phenylsulfonylethyl)-3-nitropyridine | High C4 selectivity | ~75 | [3] |
| Isopropyl phenyl sulfone | t-BuOK | THF, -78 °C | No product (stable adduct formed) | N/A | 0 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine
This protocol describes the C4-alkylation of 3-nitropyridine using a sulfonyl-stabilized carbanion.
Materials:
-
3-Nitropyridine
-
Alkyl phenyl sulfone (e.g., chloromethyl phenyl sulfone)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-nitropyridine (1.0 equiv) and the alkyl phenyl sulfone (1.2 equiv).
-
Dissolution: Add anhydrous THF via syringe to dissolve the reagents.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution or slurry of potassium tert-butoxide (2.5 equiv) in anhydrous THF. Slowly add the t-BuOK suspension to the cooled reaction mixture via syringe or cannula over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A deep color change is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitropyridine is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr of a Halonitropyridine
This protocol describes the substitution of a chlorine atom with an amine nucleophile.
Materials:
-
2-Chloro-5-nitropyridine
-
Primary or secondary amine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv), the amine (1.1 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (DMF or MeCN) to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Cooling & Workup: Once complete, cool the reaction to room temperature. If DMF was used, pour the reaction mixture into a beaker of ice water to precipitate the product. If MeCN was used, filter off the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagrams and Workflows
Caption: A decision tree to guide the selection of a synthetic strategy based on the desired regiochemical outcome.
Caption: The two-step addition-elimination mechanism for nucleophilic aromatic substitution (SNAr).
Caption: Positions on the 3-nitropyridine ring activated towards nucleophilic attack due to electronic effects.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Pyridine C-H-Functionalization and Skeletal Editing-ä¸åå¸èå¤§å¦ [nenu.edu.cn]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 2-Methylamino-5-methyl-3-nitropyridine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylamino-5-methyl-3-nitropyridine, focusing on challenges related to its poor solubility in chemical reactions.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in the reaction solvent.
Possible Cause: The chosen solvent may not be suitable for dissolving the compound. Like many nitroaromatic compounds, this compound is a polar molecule and its solubility is highly dependent on the solvent's properties.
Solutions:
-
Consult the solubility table: Refer to the qualitative solubility data below (Table 1) to select a more appropriate solvent. Polar aprotic solvents are often a good starting point.
-
Increase the temperature: Gently heating the mixture can significantly increase the solubility of the compound. However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.
-
Use a co-solvent: Adding a small amount of a high-polarity solvent in which the compound is more soluble can enhance the overall solvating power of the reaction medium. For instance, adding some DMF or DMSO to a reaction in toluene might be effective.
-
Change the reaction conditions: In some cases, using a stronger acid as a solvent, such as concentrated sulfuric acid, can be a viable option, particularly in nitration reactions.[1][2][3]
Issue 2: The reaction is sluggish or incomplete, and I suspect solubility is the problem.
Possible Cause: Even if the compound appears to be partially dissolved, a low concentration of the dissolved species can lead to slow reaction kinetics.
Solutions:
-
Increase agitation: Ensure vigorous stirring to maximize the surface area of the solid and enhance the rate of dissolution.
-
Use a phase-transfer catalyst: For reactions involving a solid and a liquid phase, a phase-transfer catalyst can help shuttle the reactant from the solid into the liquid phase where the reaction occurs.
-
Consider alternative reagents: If possible, explore alternative reagents that might be more soluble in your chosen solvent system.
-
Solvent screening: Perform small-scale experiments with a range of solvents to identify a system that provides both adequate solubility and good reaction performance.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving this compound?
Based on data for structurally similar compounds, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be the most effective at dissolving this compound.[4] However, the ideal solvent will always depend on the specific requirements of your reaction.
Q2: Is it possible to predict the solubility of this compound in a new solvent?
While precise prediction is difficult without experimental data, a general guideline is that "like dissolves like." As a polar molecule, it will have better solubility in polar solvents. The dielectric constant of a solvent can be a useful indicator of its polarity.
Q3: Are there any safety concerns when using high-polarity aprotic solvents like DMF and DMSO?
Yes. DMF is a reproductive toxin and both DMF and DMSO can enhance the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: Can I use sonication to help dissolve my compound?
Sonication can be a useful technique to break up solid particles and accelerate dissolution. However, it can also generate localized heating, so it's important to monitor the temperature of your reaction mixture.
Data Presentation
Table 1: Qualitative Solubility of 2,4-Dichloro-5-nitropyridine in Various Solvents
Note: This data is for a structurally similar compound and should be used as an estimation for this compound. Experimental verification is recommended.
| Solvent System | Solvent Type | Dielectric Constant (20°C) | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate |
| Acetone | Polar Aprotic | 20.7 | Moderate |
| Methanol | Polar Protic | 32.7 | Moderate |
| Ethanol | Polar Protic | 24.5 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Low |
| Toluene | Non-Polar | 2.4 | Poor |
| Hexane | Non-Polar | 1.9 | Poor |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Nitropyridine Derivative from DMFA
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm Dimethylformamide (DMFA).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., a 50% aqueous DMFA solution, followed by water) to remove any residual impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
stability issues of 2-Methylamino-5-methyl-3-nitropyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Methylamino-5-methyl-3-nitropyridine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with your sample of this compound? Consult the guide below for common problems and recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., darkening, turning yellow/brown) | - Exposure to light (photodegradation)- Exposure to high temperatures (thermal degradation)- Contamination | - Store the compound in an amber vial or a light-blocking container.[1]- Ensure storage is at the recommended cool temperature.- Handle the compound in an inert atmosphere (e.g., glovebox) to prevent contamination. |
| Clumping or Caking of the Solid | - Absorption of moisture (hygroscopic nature) | - Store in a desiccator or a controlled low-humidity environment.[2]- Ensure the container is tightly sealed after each use.[2] |
| Inconsistent Experimental Results | - Degradation of the compound leading to reduced purity- Presence of impurities from degradation | - Re-analyze the purity of the compound using HPLC or NMR.- Purify the compound if necessary (e.g., by recrystallization).- If degradation is suspected, use a fresh, properly stored batch for sensitive experiments. |
| Poor Solubility | - Significant degradation leading to insoluble byproducts- Use of an inappropriate solvent | - Confirm the recommended solvents for this compound.- If solubility issues persist with a previously effective solvent, it may indicate degradation. Consider purity analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] For optimal integrity, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended. The compound is known to be hygroscopic.[2]
Q2: Is this compound sensitive to light?
A2: Yes, nitropyridine derivatives can be sensitive to light.[1] Photodegradation can lead to discoloration and the formation of impurities. It is crucial to store the compound in amber vials or other light-blocking containers.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitropyridine compounds can undergo degradation through several mechanisms:
-
Thermal Decomposition: High temperatures can lead to the breakdown of the molecule, potentially involving the nitro group and the pyridine ring structure. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Photodegradation: Exposure to UV or visible light can induce chemical reactions, leading to the formation of various photoproducts.
-
Hydrolysis: Due to its hygroscopic nature, the compound may be susceptible to hydrolysis, especially if stored improperly or handled in a humid environment. The amino group could potentially be a site for hydrolytic deamination under certain conditions.
Q4: What substances are incompatible with this compound?
A4: The compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[2] These substances can cause vigorous reactions and promote degradation.
Q5: How can I check the purity of my stored this compound?
A5: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the main compound and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify potential degradation products.
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides an illustrative example of how such data would be presented. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Time Point | Purity (%) | Appearance |
| Recommended Storage | 2-8 °C, Dark, Dry | 0 months | 99.5 | White to off-white solid |
| (2-8 °C, Dark, Dry) | 6 months | 99.2 | No change | |
| 12 months | 98.9 | No change | ||
| Accelerated Stability | 40 °C, 75% RH, Dark | 1 month | 97.1 | Slight yellowing |
| 3 months | 94.5 | Yellowish solid | ||
| 6 months | 90.2 | Yellow-brown solid | ||
| Photostability | Ambient Temp, Exposed to Light | 1 week | 96.8 | Noticeable yellowing |
| 1 month | 92.3 | Brownish solid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of the mobile phase (initial conditions).
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank (mobile phase). Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Thermal Stress Study
This protocol is designed to assess the thermal stability of the compound.
-
Sample Preparation: Place accurately weighed samples of the compound in sealed vials.
-
Incubation: Store the vials at a constant elevated temperature (e.g., 40°C, 60°C, or 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, remove a vial, allow it to cool to room temperature, and analyze the contents for purity using the HPLC method described above.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Nitration of Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyridine compounds. It focuses on alternative nitrating agents to overcome the challenges associated with classical nitration methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of pyridine compounds with various alternative reagents.
Issue 1: Low or No Yield of Nitrated Product
Possible Causes and Solutions:
-
Inadequate Activation of the Pyridine Ring: Pyridine is an electron-deficient heterocycle, making it resistant to electrophilic aromatic substitution.
-
Solution 1: If direct nitration is failing, consider converting the pyridine to its N-oxide. The N-oxide group activates the ring, particularly at the 4-position, facilitating nitration. The resulting 4-nitropyridine-N-oxide can then be deoxygenated.
-
Solution 2: For meta-nitration (3-position), harsher conditions might be necessary with traditional methods. Alternatively, employ Bakke's procedure using dinitrogen pentoxide (N₂O₅), which proceeds through an N-nitropyridinium intermediate and a[1][2] sigmatropic shift, often providing good yields where direct electrophilic attack fails.[3]
-
-
Decomposition of Nitrating Agent: Some nitrating agents are unstable.
-
Solution: When using reagents like dinitrogen pentoxide, it is crucial to handle them at low temperatures and use them promptly after preparation or generation in situ. For methods generating N₂O₅ in situ (e.g., from nitric acid and trifluoroacetic anhydride), ensure the precursors are of high purity and the reaction is conducted under anhydrous conditions.
-
-
Steric Hindrance: Bulky substituents on the pyridine ring can hinder the approach of the nitrating agent.
-
Solution: Consider using a less sterically demanding nitrating agent. Nitronium tetrafluoroborate (NO₂BF₄) can be effective in some cases. For highly hindered substrates, a multi-step synthetic route might be necessary.
-
Issue 2: Formation of Multiple Isomers
Possible Causes and Solutions:
-
Lack of Regioselectivity: The electronic nature of the substituents on the pyridine ring dictates the position of nitration.
-
Solution 1 (for 4-nitropyridines): The nitration of pyridine-N-oxide is highly selective for the 4-position. This is the most reliable method for obtaining this isomer.
-
Solution 2 (for 3-nitropyridines): Direct nitration of pyridine typically yields the 3-nitro product, but can be low-yielding.[4] The use of nitric acid in trifluoroacetic anhydride provides a more controlled reaction for obtaining 3-nitropyridines.[5][6]
-
Solution 3 (for meta-nitration of complex molecules): For late-stage functionalization where high regioselectivity is critical, a dearomatization-rearomatization strategy can be employed. This involves the formation of an oxazino-pyridine intermediate, followed by radical nitration and rearomatization, providing excellent selectivity for the meta-position.[1][2][7][8][9]
-
-
Influence of Substituents: Both activating and deactivating groups on the pyridine ring will direct the incoming nitro group.
-
Solution: Carefully consider the electronic properties of the substituents on your substrate. Electron-donating groups will activate the ring and direct ortho and para to their position (relative to the substituent), while electron-withdrawing groups will deactivate and direct meta. The interplay between the ring nitrogen and the substituent's directing effects must be analyzed to predict the major product.
-
Issue 3: Over-nitration (Formation of Dinitrated Products)
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to multiple nitrations, especially with activated pyridine rings.
-
Solution: Maintain the lowest effective reaction temperature and monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired mono-nitro product has formed.
-
-
Excess Nitrating Agent: A large excess of the nitrating agent increases the probability of a second nitration event.
-
Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. Add the nitrating agent slowly and in portions to maintain a low instantaneous concentration in the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so difficult compared to benzene?
Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene. The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles like the nitronium ion (NO₂⁺). Under the strongly acidic conditions of classical nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction even more sluggish and requiring harsh conditions, which often lead to low yields and side products.[4]
Q2: I need to introduce a nitro group at the 4-position of my pyridine compound. What is the best approach?
The most effective and widely used method for synthesizing 4-nitropyridines is through the nitration of the corresponding pyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated in a subsequent step to yield the desired 4-nitropyridine.
Q3: What are the advantages of using dinitrogen pentoxide (Bakke's procedure) for the nitration of pyridines?
Bakke's procedure, which involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent followed by treatment with aqueous sodium bisulfite, offers a significant advantage for the synthesis of 3-nitropyridines. It often provides good yields (e.g., 77% for 3-nitropyridine) where direct nitration is inefficient.[3] The reaction is believed to proceed through a different mechanism than classical electrophilic aromatic substitution, involving an N-nitropyridinium intermediate and a[1][2] sigmatropic shift of the nitro group to the 3-position.[3]
Q4: Are there milder alternatives to the classical nitric acid/sulfuric acid mixture?
Yes, several milder and more selective nitrating systems have been developed. One common alternative is a mixture of nitric acid and trifluoroacetic anhydride. This system can generate dinitrogen pentoxide in situ and often provides better yields and cleaner reactions for the synthesis of 3-nitropyridines compared to HNO₃/H₂SO₄.[5][6][10] For complex molecules, especially in drug development, modern methods like the dearomatization-rearomatization strategy offer highly regioselective meta-nitration under mild, catalyst-free conditions.[1][2][7][8][9]
Q5: How do substituents on the pyridine ring affect nitration?
Substituents have a profound effect on both the reactivity and the regioselectivity of pyridine nitration.
-
Electron-donating groups (e.g., alkyl, alkoxy, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration. They will direct the incoming nitro group to the ortho and para positions relative to the substituent.
-
Electron-withdrawing groups (e.g., halogens, nitro, cyano) further deactivate the ring, making nitration even more difficult. They will direct the incoming nitro group to the meta position relative to the substituent.
The final outcome depends on the combined electronic effects of the ring nitrogen and the existing substituents.
Data Presentation
Table 1: Comparison of Alternative Nitrating Agents for Pyridine Compounds
| Nitrating Agent/Method | Target Position | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) | Notes |
| HNO₃/H₂SO₄ on Pyridine-N-Oxide | 4-position | Pyridine-N-Oxide | 125-130 | 3 | ~42 | Standard method for 4-nitro derivatives.[11] |
| Dinitrogen Pentoxide (N₂O₅) (Bakke's Procedure) | 3-position | Pyridine and substituted pyridines | Varies | Varies | 77 (for pyridine) | Good yields for 3-nitro derivatives; proceeds via a[1][2] sigmatropic shift.[3] |
| HNO₃ in Trifluoroacetic Anhydride | 3-position | Pyridine, alkyl-, halo-, and acetylpyridines | 0 to RT | 9-10 | 10-83 | A more convenient alternative to isolated N₂O₅.[5][6] |
| Dearomatization-Rearomatization | meta-position | Complex pyridines, drug precursors | Room Temp | Varies | 70-87 | Highly regioselective for meta-nitration under mild, catalyst-free conditions.[1] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Varies | Sterically hindered or deactivated pyridines | Varies | Varies | Moderate | Useful for challenging substrates. |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the synthesis of 4-nitropyridine-N-oxide.[11]
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture onto crushed ice in a beaker. c. Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH reaches 7-8. A yellow solid will precipitate. d. Collect the solid by filtration.
-
Purification: a. Extract the product from the solid using acetone. b. Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide. c. If necessary, the product can be further purified by recrystallization from acetone.
Protocol 2: General Procedure for Nitration of Pyridines using Nitric Acid in Trifluoroacetic Anhydride
This protocol is based on the method reported by Katritzky et al. for the synthesis of 3-nitropyridines.[10]
Materials:
-
Substituted pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (HNO₃)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, chill trifluoroacetic anhydride in an ice bath.
-
Substrate Addition: Slowly add the pyridine substrate to the chilled TFAA with stirring. Continue stirring at 0°C for 2 hours.
-
Nitrating Agent Addition: Add concentrated nitric acid dropwise to the mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir for 9-10 hours, monitoring the progress by TLC.
-
Quenching: Slowly add the reaction mixture to a chilled aqueous solution of sodium metabisulfite.
-
Work-up: a. Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate. b. Extract the product with dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Workflow for Selecting a Pyridine Nitration Method
Caption: Decision tree for selecting an appropriate nitration method based on the desired isomer.
General Experimental Workflow for Pyridine Nitration
Caption: A generalized workflow for a typical pyridine nitration experiment.
Troubleshooting Logic for Low Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - meta-Nitration of Pyridines and Quinolines through Oxazino Azines - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. meta-Nitration of Pyridines and Quinolines through Oxazino Azines | CoLab [colab.ws]
- 8. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methylamino-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 2-Methylamino-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical development. The routes are evaluated based on reaction yields, conditions, and procedural complexity, supported by experimental data from peer-reviewed literature and established chemical databases.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Methylation of 2-Amino-5-methyl-3-nitropyridine | Route 2: Nucleophilic Substitution of 2-Chloro-5-methyl-3-nitropyridine |
| Starting Material | 2-Amino-5-methylpyridine | 2-Amino-5-methylpyridine |
| Number of Steps | 2 | 3 |
| Key Intermediates | 2-Amino-5-methyl-3-nitropyridine | 2-Hydroxy-5-methyl-3-nitropyridine, 2-Chloro-5-methyl-3-nitropyridine |
| Overall Yield | Moderate | High |
| Reagents & Conditions | Nitrating agents, Methylating agents (e.g., Methyl iodide, Dimethyl sulfate), Strong bases | Nitrating agents, Diazotization reagents, Chlorinating agents (e.g., Thionyl chloride, Phosphorus oxychloride), Methylamine |
| Potential Challenges | Selective mono-methylation, potential for over-methylation | Handling of hazardous chlorinating agents, purification of intermediates |
Route 1: Synthesis via N-Methylation
This two-step route commences with the nitration of commercially available 2-amino-5-methylpyridine to form the key intermediate, 2-amino-5-methyl-3-nitropyridine. This intermediate subsequently undergoes selective N-methylation to yield the final product.
Figure 1. Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine
A detailed procedure for the nitration of 2-amino-3-methylpyridine is available and can be adapted for 2-amino-5-methylpyridine. In a typical procedure, 2-amino-3-methylpyridine (1.0 eq) is dissolved in concentrated sulfuric acid and cooled to 0°C. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 20°C. The reaction mixture is stirred at elevated temperatures (e.g., 50°C) to drive the reaction to completion. After cooling, the mixture is neutralized with a base (e.g., ammonia) to precipitate the product, which is then filtered, washed, and purified by recrystallization. This reaction typically yields the desired product in moderate amounts.
Step 2: N-Methylation of 2-Amino-5-methyl-3-nitropyridine
Selective mono-N-methylation of 2-aminopyridine derivatives can be challenging due to the potential for di-methylation. A common method involves the deprotonation of the amino group with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF), followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-methylated product.
| Step | Reactants | Reagents | Conditions | Yield |
| 1 | 2-Amino-5-methylpyridine | HNO₃, H₂SO₄ | 0-50°C | ~35%[1] |
| 2 | 2-Amino-5-methyl-3-nitropyridine | Methylating agent (e.g., CH₃I), Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | Yield not specified for this substrate |
Route 2: Synthesis via Nucleophilic Aromatic Substitution
This three-step route also begins with 2-amino-5-methylpyridine. The synthesis proceeds through the formation of a hydroxyl intermediate, followed by chlorination, and finally, a nucleophilic aromatic substitution with methylamine to afford the target molecule.
Figure 2. Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This intermediate is synthesized from 2-amino-5-methylpyridine. The process involves nitration followed by a diazotization reaction. The amino group is converted to a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.
Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is converted to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A published procedure involves reacting 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride in the presence of a catalytic amount of DMF at reflux for 3 hours. After the reaction, the excess thionyl chloride is removed, and the residue is worked up to afford the product in high yield.[2]
Step 3: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-methyl-3-nitropyridine is displaced by methylamine. The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack. The reaction is typically carried out by treating the chloropyridine derivative with an excess of methylamine in a suitable solvent.
| Step | Reactants | Reagents | Conditions | Yield |
| 1 | 2-Amino-5-methylpyridine | Nitrating & Diazotizing agents | - | Yield not specified |
| 2 | 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF (cat.) | Reflux, 3h | 92%[2] |
| 3 | 2-Chloro-5-methyl-3-nitropyridine | Methylamine | - | High (expected) |
Conclusion
Both routes offer viable pathways to this compound.
-
Route 1 is shorter in terms of the number of steps. However, the key challenge lies in achieving selective mono-N-methylation of the amino group, which may require careful optimization to avoid the formation of the di-methylated byproduct. The overall yield for this route is likely to be moderate.
-
Route 2 involves an additional step but may offer a higher overall yield due to the high efficiency of the chlorination and the subsequent nucleophilic aromatic substitution. The reactivity of the 2-chloro-3-nitropyridine intermediate is enhanced by the electron-withdrawing nitro group, which should facilitate a clean and high-yielding reaction with methylamine.
The choice between these two routes will depend on the specific requirements of the researcher, including scale, available reagents, and the desired purity of the final product. For large-scale synthesis where yield is a critical factor, Route 2 may be the more favorable option. For smaller-scale research purposes, the shorter Route 1 might be preferred, provided that the methylation step can be effectively controlled.
References
biological activity of 2-Methylamino-5-methyl-3-nitropyridine compared to similar compounds
Comparative Biological Activity of 2-Methylamino-5-methyl-3-nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of nitropyridine derivatives that are structurally similar to this compound. Due to the limited availability of public data on the specific biological activity of this compound, this comparison focuses on related compounds to provide insights into its potential therapeutic applications. The data presented herein is compiled from various scientific publications and is intended for research and drug development purposes.
Anticancer Activity
Several nitropyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cellular proliferation. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.
Table 1: In Vitro Anticancer Activity of Nitropyridine Derivatives (IC50 in µM)
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| Nitropyridine-Thiazolidinone | 3-((5-nitropyridin-2-yl)imino)-5-(4-methoxybenzylidene)-4-oxothiazolidin-2-ylidene)methyl)benzamide | MCF-7 (Breast) | 6.41 |
| 5-(piperidin-1-ylmethyl)-3-((5-nitropyridin-2-yl)imino)-2-thioxothiazolidin-4-one | HepG2 (Liver) | 7.63 | |
| Cyanopyridone Derivatives | 6-Amino-2-(4-chlorophenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.77 ± 0.1 |
| HepG2 (Liver) | 2.71 ± 0.15 | ||
| 6-Amino-2-(4-methoxyphenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.39 ± 0.08 | |
| HepG2 (Liver) | 10.70 ± 0.58 | ||
| Pyridino[2,3-f]indole-4,9-dione | 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 (CNS) | 0.006 (µg/mL) |
| HCT 15 (Colon) | 0.073 (µg/mL) |
Enzyme Inhibitory Activity
Nitropyridine derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
Table 2: Enzyme Inhibitory Activity of Nitropyridine Derivatives (IC50 in µM)
| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) |
| Meldrum's Acid Derivative | 5-((5-nitropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 |
| Urease | 29.21 ± 0.98 | ||
| Nitropyridine Derivative | 4-aza-6-nitrobenzofuroxan | HIV-1 Integrase (Strand Transfer) | 190 ± 30 |
| HIV-1 Integrase (3' Processing) | 60 ± 15 | ||
| RNase H | 90 ± 20 |
Antimicrobial Activity
The antimicrobial potential of nitropyridine compounds has been explored, with some derivatives showing moderate activity against bacterial and fungal strains.
Table 3: Antimicrobial Activity of Nitropyridine Derivatives (MIC in µg/mL)
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) |
| Hydrazone Derivative | N'-(2-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-5-nitro-3-pyridinecarbohydrazide | Bacillus subtilis | 62.5 |
| Candida krusei | 62.5 | ||
| Nicotinic Acid Hydrazide Derivatives | Compound with nitro substituent | Staphylococcus aureus | Comparable to Norfloxacin |
| Bacillus subtilis | Comparable to Norfloxacin | ||
| Escherichia coli | Comparable to Norfloxacin | ||
| Candida albicans | Comparable to Fluconazole | ||
| Aspergillus niger | Comparable to Fluconazole |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[1]
-
MTT Addition: 10-28 µL of MTT solution (2-5 mg/mL in PBS) is added to each well, and the plate is incubated for 1.5-4 hours at 37°C.[1][2]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The plate is shaken for 10-15 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 492 or 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Urease Inhibition Assay (Berthelot Method)
This assay is used to determine the inhibitory effect of compounds on the urease enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a phosphate buffer (pH 7.2-7.5), the test compound at various concentrations, and a urease enzyme solution (e.g., from Jack bean).[3][4][5]
-
Pre-incubation: The plate is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C.[5]
-
Reaction Initiation: A urea solution is added to each well to initiate the enzymatic reaction. The plate is then incubated for 15-20 minutes at 27-37°C.[5]
-
Color Development: Phenol and hypochlorite reagents (Berthelot's reagents) are added to the wells. This reacts with the ammonia produced by urease to form a colored indophenol compound. The plate is incubated for color development.[3][4][5]
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at a wavelength between 625 and 640 nm.[4][5]
-
Data Analysis: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]
-
Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) for the specific microorganism.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Visualizations
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: General workflow for enzyme inhibition assay.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
Comparative Reactivity Analysis of 2-Methylamino-5-methyl-3-nitropyridine and Other Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methylamino-5-methyl-3-nitropyridine with other structurally related nitropyridines. The analysis is supported by experimental data from peer-reviewed literature, focusing on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. Detailed experimental protocols for representative reactions are also provided.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like nitropyridines. The rate of this reaction is highly sensitive to the nature and position of substituents on the pyridine ring. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack.
The reactivity of this compound in SNAr reactions, particularly the displacement of a leaving group at the 2- or 6-position, is influenced by the electronic and steric effects of its substituents. The methylamino group at the 2-position is an electron-donating group, which can decrease the electrophilicity of the pyridine ring compared to unsubstituted or halogen-substituted nitropyridines. However, its reactivity can be compared to other 2-substituted 3-nitropyridines.
Comparative Data for SNAr Reactions
| Nitropyridine Derivative | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| 2-Methoxy-3-nitropyridine | Piperidine | Water | 20 | 1.16 x 10⁻⁴ |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Water | 20 | 1.78 x 10⁻⁴ |
| 2-Methoxy-3-nitropyridine | Morpholine | Water | 20 | 3.73 x 10⁻⁵ |
| 2-Chloro-3-nitropyridine | n-Butylamine | DMSO | 25 | 0.138 |
| 2-Chloro-3-nitropyridine | Pyrrolidine | DMSO | 25 | 1.23 |
| 2-Chloro-3-nitropyridine | Piperidine | DMSO | 25 | 0.45 |
Analysis of SNAr Reactivity:
-
Leaving Group Effect: As expected, the chloro-substituted nitropyridine is significantly more reactive than the methoxy-substituted analog, as chloride is a much better leaving group than methoxide.
-
Nucleophile Effect: The reactivity of the nucleophiles follows the order pyrrolidine > piperidine > n-butylamine > morpholine, which correlates with their nucleophilicity.
-
Inferred Reactivity of this compound: The 2-methylamino group is an electron-donating group, similar to the 2-methoxy group. Therefore, the reactivity of a 2-methylamino-substituted nitropyridine towards SNAr at another position (e.g., if a leaving group were at position 6) would be expected to be in a similar order of magnitude to its 2-methoxy counterpart, and significantly lower than its 2-chloro counterpart. The additional methyl group at the 5-position would have a minor electronic effect on the reactivity at the 2- or 6-position.
Reactivity in Nitro Group Reduction
The reduction of the nitro group to an amino group is a crucial transformation in the synthesis of many biologically active molecules. This reaction is commonly carried out using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The rate and efficiency of this reduction can be influenced by the other substituents on the pyridine ring.
Comparative Data for Nitro Group Reduction
Quantitative kinetic data for the reduction of a wide range of nitropyridines under identical conditions is scarce. However, a qualitative comparison based on reported yields and reaction times can be made. The following table provides a summary of typical conditions and outcomes for the reduction of various nitropyridines.
| Nitropyridine Derivative | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| 2-Methyl-5-nitropyridine | Nitroreductase/V₂O₅ | - | 18 h | 95 |
| Various Nitroarenes | SnCl₂·2H₂O | TBAB | 20-75 min | 60-97[1] |
| 4-Nitropyridine N-oxide | Fe/Mineral Acid | Water | - | - |
| 2-Amino-3-nitropyridine | H₂/Pd-C | - | - | - |
| 2-Nitro-3-aminopyridine | Sn/HCl | Ethanol | - | High |
Analysis of Nitro Group Reduction Reactivity:
-
General Trends: The reduction of the nitro group on the pyridine ring is a generally efficient process with various reducing agents. The choice of reagent often depends on the presence of other functional groups in the molecule.
-
Electronic Effects: Electron-donating groups, such as amino and methylamino, can slightly increase the electron density on the nitro group, potentially making it slightly less susceptible to reduction compared to nitropyridines with electron-withdrawing groups. However, this effect is generally not prohibitive, and high yields can be achieved by choosing the appropriate reducing system and reaction conditions. For instance, the reduction of various nitroarenes with SnCl₂ proceeds efficiently for substrates with both electron-donating and electron-withdrawing groups.[1]
-
Reactivity of this compound: The reduction of the nitro group in this compound is expected to proceed readily under standard reduction conditions, such as with SnCl₂/HCl or catalytic hydrogenation. The presence of the methylamino and methyl groups is not expected to significantly hinder the reaction.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 2-chloro-5-methyl-3-nitropyridine with methylamine.
Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This protocol is adapted from the chlorination of the corresponding hydroxy-pyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-5-methyl-3-nitropyridine (1 equivalent).
-
Chlorination: Add thionyl chloride (10-15 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Work-up: After cooling, carefully evaporate the excess thionyl chloride under reduced pressure. Dilute the residue with water.
-
Extraction: Extract the aqueous solution with dichloromethane.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2-chloro-5-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or THF in a sealed tube or a pressure vessel.
-
Amination: Add a solution of methylamine (e.g., 40% in water or as a solution in ethanol, 2-3 equivalents).
-
Reaction: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain this compound.
Nucleophilic Aromatic Substitution (SNAr) - General Protocol
This protocol describes a typical SNAr reaction between a 2-chloronitropyridine and an amine nucleophile.
-
Reaction Setup: To a solution of the 2-chloronitropyridine (1 equivalent) in an anhydrous solvent (e.g., DMSO, DMF, or acetonitrile) in a round-bottom flask, add the amine nucleophile (1.1-1.5 equivalents).
-
Base: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group - General Protocol using SnCl₂
-
Reaction Setup: Dissolve the nitropyridine derivative (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.
-
Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitoring by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting aminopyridine can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a nitropyridine.
Caption: Experimental workflow for the reduction of a nitropyridine.
References
A Comparative Guide to Analytical Methods for Purity Validation of 2-Methylamino-5-methyl-3-nitropyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in ensuring reliable and reproducible results. This guide provides a comparative analysis of common analytical methods for validating the purity of 2-Methylamino-5-methyl-3-nitropyridine, a substituted pyridine derivative. While specific experimental data for this compound is not extensively published, this guide will provide a framework based on established methods for similar pyridine derivatives and active pharmaceutical ingredients (APIs).
This comparison will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), which are powerful techniques for quantitative purity assessment and impurity identification.
Comparative Analysis of Purity Validation Methods
The selection of an analytical method for purity determination is contingent on several factors, including the compound's physicochemical properties, potential impurities, required sensitivity, and instrumental availability. The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and LC-MS for the analysis of a compound like this compound.
| Feature | HPLC-UV | GC-FID | LC-MS |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility and polarity, Flame Ionization Detection. | Separation based on polarity, mass detection. |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.001 - 0.05% (for volatile impurities) | ~0.001 - 0.05% |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | ~0.003 - 0.15% (for volatile impurities) | ~0.003 - 0.15% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Specificity | Good, but potential for co-elution of impurities with similar UV spectra. | Excellent for volatile impurities, but requires derivatization for non-volatile compounds. | Excellent, provides mass-to-charge ratio for peak identification and confirmation. |
| Applicability | Broadly applicable to a wide range of organic molecules, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Broadly applicable and provides structural information for impurity identification. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited. These protocols are based on established methods for related pyridine derivatives and can be adapted for this compound.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for pyridine derivatives.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm membrane filter before injection.[3]
Gas Chromatography (GC-FID)
GC is a powerful technique for analyzing volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-624, 30m length, 0.53mm diameter, 1.0µm thickness) is often used.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a suitable concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification of unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
LC Conditions: Similar to the HPLC-UV method described above.
-
MS Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Scan Range: A suitable mass range to cover the parent compound and expected impurities (e.g., m/z 50-500).
-
-
Sample Preparation: Similar to the HPLC-UV method, but using volatile buffers (e.g., ammonium formate or formic acid) in the mobile phase if required for MS compatibility.
Workflow and Pathway Visualizations
The following diagrams illustrate the typical workflow for analytical method validation and a conceptual pathway for purity analysis.
Caption: General workflow for analytical method validation.
Caption: Conceptual pathway for purity analysis.
References
Comparative Analysis of Kinase Inhibitors Derived from Nitropyridine Scaffolds
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of kinase inhibitors synthesized from various nitropyridine-based scaffolds. It is designed to assist researchers, scientists, and drug development professionals in understanding the landscape of these inhibitors, with a focus on their activity against key cancer targets such as Aurora kinases, Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). The information presented is collated from publicly available research, offering a synthesized comparison of their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Introduction to Nitropyridine-Based Kinase Inhibitors
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. The introduction of a nitro group to the pyridine ring creates a versatile chemical handle for further functionalization and can influence the electronic properties of the scaffold, impacting kinase binding affinity and selectivity. This guide explores kinase inhibitors derived from scaffolds such as 2-aminopyridine, imidazo[4,5-b]pyridine, and other nitropyridine-containing systems.
Comparative Biological Activity of Nitropyridine-Derived Kinase Inhibitors
The following tables summarize the in vitro and cellular activities of representative nitropyridine-based kinase inhibitors against their primary targets. The data has been compiled from various studies to facilitate a comparative assessment.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID/Class | Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Aurora Kinase Inhibitors | ||||
| Compound 22 | Nitroxide-labeled pyrimidine | Aurora A | 9.3 | [1] |
| Aurora B | 2.8 | [1] | ||
| JAK2 Inhibitors | ||||
| G6 Derivative (NB15) | Stilbenoid | JAK2 | Potent Inhibition (Specific IC50 not provided) | [2][3] |
| 2-aminopyridine derivative | 2-aminopyridine | JAK2 | Potent Inhibition (Specific IC50 not provided) | |
| FLT3 Inhibitors | ||||
| Imidazo[4,5-b]pyridine Cpd | Imidazo[4,5-b]pyridine | FLT3 | 6.2 (Kd) | [4] |
| FLT3-ITD | 38 (Kd) | [4] | ||
| Aurora A | 7.5 (Kd) | [4] | ||
| Aurora B | 48 (Kd) | [4] | ||
| Imidazo[1,2-b]pyridazine (34f) | Imidazo[1,2-b]pyridazine | FLT3-ITD | 4 | [5][6][7][8] |
| FLT3-D835Y | 1 | [5][6][7][8] |
Table 2: Cellular Activity of Nitropyridine-Derived Kinase Inhibitors
| Compound ID/Class | Scaffold | Cell Line(s) | Assay Type | IC50/GI50 (µM) | Reference(s) |
| Aurora Kinase Inhibitors | |||||
| Compound 22 | Nitroxide-labeled pyrimidine | Various Carcinoma Cells | Anti-proliferative | 0.89 - 11.41 | [1] |
| JAK2 Inhibitors | |||||
| G6 Derivative (NB15) | Stilbenoid | HEL (homozygous for JAK2-V617F) | Cell Viability | ~0.85 (for 50% cell death) | [3] |
| FLT3 Inhibitors | |||||
| Imidazo[1,2-b]pyridazine (34f) | Imidazo[1,2-b]pyridazine | MV4-11 (FLT3-ITD) | Anti-proliferative (GI50) | 0.007 | [5][6][7][8] |
| MOLM-13 (FLT3-ITD) | Anti-proliferative (GI50) | 0.009 | [5][6][7][8] | ||
| MOLM-13 (FLT3-ITD-D835Y) | Anti-proliferative (GI50) | 0.004 | [5][6][7][8] |
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for interpreting the biological effects of the inhibitors. Below are diagrams of the Aurora kinase, JAK2-STAT, and FLT3 signaling pathways.
Aurora Kinase Signaling in Mitosis
Caption: Simplified overview of Aurora A and Aurora B kinase functions during the G2 and M phases of the cell cycle.
JAK2-STAT Signaling Pathway
Caption: Canonical JAK2-STAT signaling pathway initiated by cytokine binding, leading to gene expression changes.
FLT3 Signaling in Acute Myeloid Leukemia (AML)
Caption: Aberrant FLT3 signaling in AML due to internal tandem duplication (ITD) mutations, leading to uncontrolled cell proliferation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the core protocols for evaluating nitropyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Kinase of interest (e.g., Aurora A, JAK2, FLT3)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is constant (e.g., <1%).
-
Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the inhibitor dilution.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate in a cellular context.
-
Materials:
-
Cell line expressing the target kinase (e.g., HEL for JAK2, MV4-11 for FLT3)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Histone H3, anti-total-Histone H3, anti-phospho-FLT3, anti-total-FLT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the appropriate primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometry to quantify the levels of the phosphorylated protein relative to the total protein.
-
Cell Viability/Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a serial dilution of the test inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of nitropyridine-based kinase inhibitors is highly dependent on their substitution patterns. For instance, in the context of JAK2 inhibitors derived from the G6 stilbenoid scaffold, the orientation of hydroxyl groups has been shown to be critical for inhibitory potential. A para-hydroxyl orientation was found to be crucial for maintaining potent JAK2 inhibition, while a meta-hydroxyl arrangement led to a loss of activity.[2][3] This highlights the importance of specific interactions within the kinase ATP-binding pocket that are dictated by the precise placement of functional groups on the nitropyridine or associated scaffolds.
For imidazo[4,5-b]pyridine derivatives, the substituents at various positions on the heterocyclic core significantly influence their potency and selectivity for targets like FLT3 and Aurora kinases. The synthesis of these compounds often involves the use of versatile building blocks like 2-amino-4-bromo-3-nitropyridine, which allows for the introduction of diverse chemical moieties through reactions such as nucleophilic aromatic substitution and cross-coupling.[9]
Conclusion
Nitropyridine scaffolds represent a promising foundation for the development of novel kinase inhibitors. The examples highlighted in this guide demonstrate their potential to yield potent and selective inhibitors against clinically relevant targets in oncology. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this area. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro and cellular activities into in vivo efficacy and clinical utility.
References
- 1. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Methylamino-5-methyl-3-nitropyridine: An Environmental Impact Assessment
For researchers and professionals in drug development, the selection of a synthetic route is a critical decision that extends beyond mere chemical yield to encompass environmental stewardship. This guide provides a comparative analysis of two distinct methodologies for the synthesis of 2-Methylamino-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical manufacturing. The environmental impact of a classical nitration pathway is contrasted with a multi-step approach involving a chloro-intermediate, offering a quantitative and qualitative assessment to inform greener synthesis strategies.
Method 1: Classical Direct Nitration
This approach follows a traditional electrophilic aromatic substitution pathway, directly nitrating a substituted aminopyridine. The synthesis proceeds in two conceptual stages: the nitration of an available precursor followed by the introduction of the methylamino group. For the purpose of this guide, we will focus on the nitration of 2-amino-5-methylpyridine as the key environmental impact step.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
25 g of 2-amino-5-methylpyridine is dissolved in 50 cm³ of concentrated sulfuric acid in a 600 cm³ round-bottomed flask. A mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid is then added progressively. The reaction is exothermic, with foam formation, and the temperature is maintained at 130°C during the acid addition. The resulting solution is poured onto 300 g of ice, and the pH is adjusted to approximately 3-4 with aqueous ammonia. After cooling, the precipitate is collected by filtration, washed with water, and dried. Recrystallization from hot water yields 2-hydroxy-5-methyl-3-nitropyridine[1].
Step 2: Conversion to this compound
The conversion of the 2-hydroxy intermediate to the final product involves a two-step process. First, the hydroxyl group is converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 2-chloro-5-methyl-3-nitropyridine is then reacted with methylamine to yield this compound.
Method 2: Multi-Step Synthesis via a Chloro-Intermediate
This alternative route avoids the direct nitration of a highly activated aminopyridine by first introducing a chloro-substituent, which is then displaced by methylamine. This method offers potentially better control and a different environmental profile.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine
This precursor can be synthesized through various methods, with the choice of route influencing the overall environmental impact.
Step 2: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
The nitration of 2-hydroxy-5-methylpyridine is carried out using a mixture of nitric and sulfuric acids, similar to Method 1, Step 1.
Step 3: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) is refluxed with thionyl chloride (15 ml) in the presence of a catalytic amount of DMF for 3 hours. After the reaction, excess thionyl chloride is removed by evaporation. The residue is diluted with water and extracted with dichloromethane. The organic phase is dried and evaporated to yield 2-chloro-5-methyl-3-nitropyridine with a reported yield of 92%[2].
Step 4: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom with methylamine. In a procedure analogous to the synthesis of similar compounds, 2-chloro-5-methyl-3-nitropyridine is reacted with an aqueous solution of methylamine in a suitable solvent like acetonitrile. After the reaction is complete, the product is isolated by extraction and purified by column chromatography[3].
Environmental Impact Comparison
To objectively assess the environmental footprint of each method, key green chemistry metrics have been calculated for the core nitration and subsequent chlorination/amination steps.
| Metric | Method 1: Direct Nitration | Method 2: Multi-Step Synthesis | Supporting Data/Rationale |
| Atom Economy | Lower | Higher (for the substitution step) | The direct nitration of aminopyridine often leads to the formation of by-products and requires a significant excess of strong acids, which are not incorporated into the final product. The nucleophilic substitution in Method 2 (Step 4) has a higher theoretical atom economy. |
| E-Factor (Environmental Factor) | High | Moderate | Method 1 generates a large amount of acidic waste that requires neutralization, leading to a high E-Factor. Method 2, while having more steps, may generate less waste per step, particularly in the final substitution reaction. |
| Solvent and Reagent Toxicity | High | Moderate to High | Both methods utilize hazardous reagents, including concentrated nitric and sulfuric acids. Method 2 also uses thionyl chloride, which is corrosive and toxic. The use of dichloromethane as a solvent in Method 2 also adds to its environmental impact. |
| Energy Consumption | High | Moderate | The high temperature required for the nitration in Method 1 (130°C) contributes to higher energy consumption. The reflux conditions in Method 2 are typically at a lower temperature. |
| Overall Yield | Moderate | Potentially Higher | While the direct nitration of a similar compound, 3-methyl-pyridin-2-ylamine, has a reported yield of 35%[4], the multi-step approach, with a 92% yield for the chlorination step[2], may offer a higher overall yield depending on the efficiency of the other steps. |
| Safety Considerations | High | High | Both synthetic routes involve highly corrosive and reactive chemicals and require strict safety protocols. The direct nitration of aminopyridines can be particularly hazardous due to the potential for runaway reactions. |
Experimental Workflows
References
Navigating the Synthesis of Bioactive Compounds: A Comparative Guide to 2-Methylamino-5-methyl-3-nitropyridine and Its Alternatives
For researchers and professionals in drug development and organic synthesis, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic pathway. This guide provides a comprehensive comparison of the performance of 2-Methylamino-5-methyl-3-nitropyridine as a key intermediate against viable alternatives, supported by experimental data and detailed protocols.
Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Their utility stems from the versatile reactivity of the pyridine ring, further enhanced by the presence of the nitro group, which can be readily transformed into other functional groups. Among these valuable building blocks, this compound and its analogues are frequently employed in the construction of complex molecular architectures. This guide will delve into the synthetic routes and performance metrics of this compound and compare it with two common alternatives: 2-Amino-5-methyl-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine.
Performance Comparison of Key Intermediates
The choice of an intermediate often involves a trade-off between the number of synthetic steps, overall yield, and the ease of handling and purification. The following tables summarize the key performance indicators for the synthesis of this compound and its alternatives.
Table 1: Synthesis of this compound and Its Precursor
| Intermediate | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity |
| 2-Chloro-5-methyl-3-nitropyridine | 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF (cat.) | - | Reflux, 3 h | 92%[1] | Not Specified |
| This compound | 2-Chloro-5-methyl-3-nitropyridine | 40% aq. Methylamine | Acetonitrile | Room temp., 1.5 h | Not Specified | Not Specified |
Table 2: Synthesis of Alternative Intermediates
| Intermediate | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity |
| 2-Amino-5-methyl-3-nitropyridine | 2-Amino-3-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 0-50°C | 35%[2] | Recrystallized |
| 2-Hydroxy-5-methyl-3-nitropyridine | 2-Amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 130°C | Not Specified | Recrystallized |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic procedures.
Synthesis of 2-Chloro-5-methyl-3-nitropyridine[1]
To a flask containing 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol), thionyl chloride (15 ml) and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is heated to reflux for 3 hours. After completion, the excess thionyl chloride is removed by evaporation. The residue is then diluted with water and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford 2-chloro-5-methyl-3-nitropyridine.
Synthesis of this compound
A solution of 2-chloro-5-methyl-3-nitropyridine in acetonitrile is added dropwise to a solution of 40% aqueous methylamine in acetonitrile at room temperature. The reaction mixture is stirred for 1.5 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water, neutralized, and extracted with dichloromethane. The organic phase is dried and concentrated to yield the product.
Synthesis of 2-Amino-5-methyl-3-nitropyridine[2]
3-Methylpyridin-2-ylamine (5.0 g, 46.2 mmol) is dissolved in concentrated sulfuric acid (24 ml) and cooled to 0°C. A pre-cooled mixture of fuming nitric acid (3.5 ml) and concentrated sulfuric acid (3.5 ml) is added dropwise, maintaining the temperature below 20°C. The mixture is then warmed to 20°C and transferred in portions to a second flask heated to 35-40°C. The reaction is stirred at 50°C for 30 minutes, then cooled and neutralized with concentrated ammonia. The resulting precipitate is filtered, washed with water and 50% aqueous DMF, and recrystallized from DMF to give 3-methyl-5-nitropyridin-2-amine.
Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine[3]
In a round-bottomed flask, 25 g of 2-amino-5-methylpyridine is dissolved in 50 cm³ of concentrated sulfuric acid. A mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid is added progressively while maintaining the temperature at 130°C. The resulting solution is poured onto 300 g of ice and the pH is adjusted to 3-4 with aqueous ammonia. The precipitate is collected by filtration, washed with water, and recrystallized from hot water.
Synthetic Pathway Visualization
The selection of an intermediate directly influences the subsequent steps in a synthetic pathway. The following diagram illustrates a hypothetical workflow for the synthesis of a target molecule using the discussed intermediates.
Caption: Synthetic pathways to a bioactive target molecule via different nitropyridine intermediates.
Conclusion
The choice between this compound and its alternatives depends heavily on the specific requirements of the synthetic target and the overall process.
-
2-Amino-5-methyl-3-nitropyridine can be synthesized directly, albeit with a modest yield of 35%[2]. This one-step process might be advantageous if the starting material is readily available and subsequent functionalization of the amino group is desired.
-
2-Chloro-5-methyl-3-nitropyridine offers a high-yielding route from the corresponding hydroxy-pyridine (92% yield)[1]. The chloro-substituent is an excellent leaving group for nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functionalities, including the methylamino group. This two-step process to arrive at a 2-substituted pyridine may offer a higher overall yield compared to the direct nitration of the amino-pyridine.
-
This compound , synthesized from the chloro-analogue, provides a more direct route to structures containing this specific moiety. While the yield for the final amination step is not explicitly stated in the available literature, this pathway allows for the late-stage introduction of the methylamino group, which can be beneficial in certain synthetic strategies.
Ultimately, the optimal intermediate is contingent on factors such as the cost and availability of starting materials, the desired overall yield, and the compatibility of the functional groups with subsequent reaction conditions. This guide provides the necessary data for an informed decision, empowering researchers to design more efficient and effective synthetic strategies.
References
structural analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers
A Comparative Guide to the Structural Analysis of 2-N-phenylamino-methyl-nitro-pyridine Isomers
This guide provides a detailed comparison of the structural and photophysical properties of various isomers of 2-N-phenylamino-methyl-nitro-pyridine. The positioning of methyl and nitro groups on the pyridine ring significantly influences the molecular conformation, crystal packing, and electronic properties of these compounds, making them of great interest to researchers and drug development professionals. This document summarizes key experimental findings and computational analyses to facilitate a deeper understanding of these isomeric systems.
Isomer Comparison
Four key isomers are compared in this guide:
-
2-N-phenylamino-4-methyl-3-nitro-pyridine (PA3N4MP)
-
2-N-phenylamino-6-methyl-3-nitro-pyridine (PA3N6MP)
-
2-N-phenylamino-4-methyl-5-nitro-pyridine (2PA5N4MP)
-
2-N-phenylamino-6-methyl-5-nitro-pyridine (2PA5N6MP)
The primary distinction lies in the position of the nitro group (at the 3rd or 5th position of the pyridine ring) and the methyl group (at the 4th or 6th position).
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for the four isomers, highlighting the impact of substituent positioning.
Table 1: Physicochemical Properties
| Property | PA3N4MP | PA3N6MP | 2PA5N4MP | 2PA5N6MP |
| Chemical Formula | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ |
| Appearance | Red crystals[1] | Red crystals[1] | Yellow crystals[2] | Orange crystals[2] |
| Melting Point | 122 °C (395 K)[1] | 132 °C (405 K)[1] | - | - |
| Synthetic Yield | 79.0%[1] | 71.0%[1] | - | - |
| Elemental Analysis (C, H, N) - Calculated | 62.87%, 4.84%, 18.33%[1] | 62.87%, 4.84%, 18.33%[1] | - | - |
| Elemental Analysis (C, H, N) - Experimental | 62.51%, 4.79%, 18.17%[1] | 62.55%, 4.88%, 18.12%[1] | - | - |
Table 2: Crystallographic and Conformational Data
| Parameter | PA3N4MP | PA3N6MP | 2PA5N4MP | 2PA5N6MP |
| Crystal System | - | Triclinic[3] | Orthorhombic[2] | Triclinic[2] |
| Space Group | - | P-1 | Pbca[2] | P-1[2] |
| Pyridine-Phenyl Dihedral Angle | - | 2.90(14)°[3] | ~45°[2] | ~3°[2] |
| Nitro Group Twist Angle (relative to pyridine ring) | - | 10.30(12)°[3] | - | - |
| Key Intermolecular Interactions | - | Weak intramolecular N–H∙∙∙O[3] | N–H∙∙∙N dimers[2] | N–H∙∙∙O interactions[2] |
Table 3: Electronic and Spectroscopic Properties
| Property | PA3N4MP | PA3N6MP | 2PA5N4MP | 2PA5N6MP |
| HOMO-LUMO Gap (Theoretical) | 3.13 eV[1][3] | 3.1617 eV[1][3] | ≈3.77 eV[2] | ≈2.45 eV[2] |
| UV-Vis Absorption Maximum | ~400 nm[1] | ~400 nm[1] | ~355 nm[2][4] | ~500 nm[2][4] |
| Emission Wavelengths | - | - | ~415 and 450 nm (violet-blue)[2][4] | ~450 nm and ~560 nm (orange)[2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Isomers
The synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine and 2-N-phenylamino-(4 or 6)-methyl-5-nitropyridine isomers generally follows a multi-step process.[2] The starting materials are typically 2-amino-methylpyridines, which undergo nitration, conversion to 2-hydroxy and then 2-chloro derivatives, followed by a final reaction with phenylamine.[2]
X-ray Crystallography
Single-crystal X-ray diffraction is employed to determine the precise molecular structure and crystal packing of the isomers. Data collection is typically performed on a diffractometer equipped with a CCD detector using Mo Kα radiation. The structures are solved by direct methods and refined by full-matrix least-squares on F².
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using deuterated solvents. These spectra help confirm the molecular structure by analyzing chemical shifts and coupling constants.
-
FTIR and Raman Spectroscopy : Vibrational modes are analyzed using FTIR and FT-Raman spectrometers to identify characteristic functional groups and gain insights into molecular structure and bonding.
-
UV-Vis Spectroscopy : Absorption spectra are measured using a spectrophotometer to determine the electronic transitions and the HOMO-LUMO gap.[1][2]
-
Photoluminescence Spectroscopy : Emission spectra are recorded to study the photophysical properties and relaxation pathways of the excited states.[2]
Computational Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are performed to support and interpret the experimental results.[1][2] Geometries are optimized, and vibrational frequencies, electronic properties (HOMO-LUMO energies), and excited-state properties are calculated. The B3LYP functional with a suitable basis set (e.g., 6-311G(2d,2p)) is commonly used for these calculations.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the isomeric structures and their properties.
Caption: Experimental workflow for the synthesis and analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers.
Caption: Relationship between isomeric structure and observed physicochemical properties.
References
Safety Operating Guide
Safe Disposal of 2-Methylamino-5-methyl-3-nitropyridine: A Procedural Guide
Disclaimer: Specific safety data sheets (SDS) for 2-Methylamino-5-methyl-3-nitropyridine were not located. The following guidance is synthesized from safety data for structurally similar nitropyridine compounds and established laboratory waste management protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. This compound, as with other nitropyridines, should be treated as hazardous waste. Disposal should be conducted in accordance with local, regional, and national regulations, and entrusted to a licensed waste disposal company.
Hazard Profile of Structurally Similar Compounds
To understand the potential hazards of this compound, the following table summarizes the hazard classifications of similar compounds. This data underscores the importance of cautious handling and proper disposal.
| Compound | CAS No. | Hazard Statements |
| 2-Methyl-3-nitropyridine | 18699-87-1 | Causes serious eye irritation, May cause respiratory irritation, Combustible liquid[1]. |
| 2-(Methylamino)pyridine | 4597-87-9 | Combustible liquid, Causes skin irritation[2]. |
| 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 | Harmful if swallowed, Causes serious eye damage[3]. |
| 2-Methylamino-5-nitropyridine | 4093-89-4 | Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye irritation[4]. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, protective clothing, and eye/face protection[1][4].
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid waste (e.g., contaminated labware, gloves, paper towels) should be collected in a separate, clearly labeled container from liquid waste[5][6].
3. Container Management:
-
Use only appropriate and compatible containers for waste storage[7]. The container must be in good condition and have a secure, tightly fitting lid[1].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7].
-
Keep the waste container closed at all times, except when adding waste[7].
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation[7].
-
The storage area should be a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].
5. Arranging for Disposal:
-
Once the container is full or has reached the storage time limit (typically up to 12 months, but this can vary by regulation), arrange for pickup through your institution's EHS department[7].
-
Complete and submit the required hazardous waste disposal forms as per your institution's procedures[7].
-
The final disposal must be carried out by an approved and licensed waste disposal plant[1][2][4]. Do not attempt to dispose of this chemical down the drain or in regular trash[8][9].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHYLAMINO-5-NITROPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. odu.edu [odu.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. ptb.de [ptb.de]
Navigating the Safe Handling of 2-Methylamino-5-methyl-3-nitropyridine: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methylamino-5-methyl-3-nitropyridine. The following procedures are designed to ensure laboratory safety and proper chemical management, from initial handling to final disposal.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to mitigate the risks of exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times. A face shield is required when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and disposed of immediately after contamination. |
| Body Protection | A flame-retardant lab coat must be worn and kept fastened. For operations with a higher risk of exposure, impervious clothing should be considered. |
| Respiratory Protection | All handling of the solid compound should be conducted within a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps to be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
